(4-Formyl-2-methoxyphenoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350724 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-19-1 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Formyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring compound vanillin, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance based on the activities of related phenoxyacetic acid derivatives.
Chemical Properties
This compound is also known by its IUPAC name, 2-(4-formyl-2-methoxyphenoxy)acetic acid, and is assigned the CAS Registry Number 1660-19-1.[1][2][3] Several synonyms are used in literature and commercial listings, including Vanillinylacetic acid.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | [3] |
| CAS Registry Number | 1660-19-1 | [1][2][3][4] |
| Synonyms | This compound, Vanillinylacetic acid | |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][4] |
| Molecular Weight | 210.18 g/mol | [1][4] |
| Predicted Boiling Point | 396.1°C at 760 mmHg | [3] |
| Predicted Flash Point | 159.5°C | [3] |
| Predicted Density | 1.3±0.1 g/cm³ | [3] |
| Solubility | No data available for the specific compound. Generally, phenoxyacetic acids exhibit limited solubility in water and better solubility in organic solvents. | |
| Melting Point | While no experimental melting point is available for CAS 1660-19-1, a closely related isomer, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, has a reported melting point of 149-151 °C. | [5] |
Spectral Data
Experimental Protocols
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers from an alcohol (in this case, the phenolic hydroxyl group of vanillin) and an organohalide (a haloacetic acid derivative).[8][9]
Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid from Vanillin
This protocol is adapted from general methods for the synthesis of phenoxyacetic acids.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Deprotonation of Vanillin: In a round-bottom flask, dissolve vanillin in an aqueous solution of sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium vanillinate, add chloroacetic acid. The reaction mixture is then heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate and any unreacted phenoxide. The product is then extracted from the aqueous phase using an organic solvent such as diethyl ether.
-
Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
DOT Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific biological studies, including investigations into signaling pathways for this compound, are limited in publicly available literature. However, the broader class of phenoxyacetic acid derivatives has been the subject of extensive research, revealing a range of biological activities.
General Activities of Phenoxyacetic Acids
-
Herbicidal Activity: Many phenoxyacetic acid derivatives, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides. They mimic the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds.
-
Antibacterial and Antifungal Properties: Various substituted phenoxyacetic acids have demonstrated inhibitory effects against a range of bacteria and fungi.
-
Anthelmintic Activity: Some phenoxyacetic acid compounds have been shown to be effective against parasitic worms.[4]
-
Anti-inflammatory and Anticancer Potential: More recently, certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to act as selective COX-2 inhibitors.[10]
The biological activity of this compound itself warrants further investigation to determine if it shares these properties and to explore its potential applications in drug development. The presence of the aldehyde group offers a site for further chemical modification, which could lead to the development of novel compounds with specific biological targets.
DOT Diagram of Potential Biological Relevance:
Caption: Overview of potential biological activities based on the phenoxyacetic acid scaffold.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that holds potential for further derivatization and exploration in various scientific fields. While specific experimental data on its physical and biological properties are not extensively documented, its relationship to vanillin and the broader class of phenoxyacetic acids suggests that it could be a valuable intermediate for the development of new materials and therapeutic agents. Further research is needed to fully characterize this compound and elucidate its specific biological functions and potential applications.
References
- 1. scbt.com [scbt.com]
- 2. 1660-19-1 | this compound | Tetrahedron [thsci.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1660-19-1 | FF70846 [biosynth.com]
- 5. rsc.org [rsc.org]
- 6. This compound(1660-19-1) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
(4-Formyl-2-methoxyphenoxy)acetic acid molecular structure and formula
An In-depth Technical Guide on (4-Formyl-2-methoxyphenoxy)acetic acid
This technical guide provides a comprehensive overview of the molecular structure, formula, and other key details of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is an organic compound featuring a phenoxyacetic acid backbone substituted with a formyl and a methoxy group on the benzene ring.[1] The molecular formula for this compound is C10H10O5.[2][3][4]
The structure is characterized by a carboxylic acid group, an ether linkage, an aldehyde (formyl) group, and a methoxy group attached to an aromatic ring. These functional groups are key to its chemical reactivity and potential biological activity.[1]
Molecular Structure:
Physicochemical and Identification Data
A summary of the key quantitative data and identifiers for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C10H10O5 | [2][3][4] |
| Molecular Weight | 210.18 g/mol | [2][5] |
| CAS Number | 1660-19-1 | [2][3] |
| Appearance | White solid | [6] |
| Melting Point | 149-151 °C | [6] |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O | [2][7] |
| InChI | InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | [7] |
| InChIKey | GRMPBSIGDVNLKQ-UHFFFAOYSA-N | [7] |
| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [2] |
Experimental Protocol: Synthesis
A general method for the synthesis of this compound can be adapted from procedures reported for analogous 2-(formylphenoxy)acetic acids.[6] The synthesis typically involves the reaction of a substituted 2-hydroxybenzaldehyde with an alpha-haloacetic acid ester, followed by hydrolysis. A plausible synthesis starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), an isomer of the required precursor, is often used for related compounds. For the synthesis of the title compound, 4-formyl-2-methoxyphenol would be the appropriate starting material.
General Synthesis Protocol:
-
Reaction Setup: A mixture of the corresponding 2-hydroxybenzaldehyde derivative (in this case, 4-formyl-2-methoxyphenol) (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (K2CO3) (20 mmol) is prepared in freshly distilled dimethylformamide (DMF) (50 mL).[6]
-
Reaction Conditions: The reaction mixture is heated to 80 °C with stirring.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent (DMF) is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated potassium chloride solution.[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and the solvent is evaporated.[6] The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
- 1. Buy 2-(2-Formyl-4-methoxyphenoxy)acetic acid | 24589-93-3 [smolecule.com]
- 2. This compound | 1660-19-1 | FF70846 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
Synthesis of (4-Formyl-2-methoxyphenoxy)acetic Acid from Vanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid, a valuable building block in medicinal chemistry, utilizing vanillin as a readily available starting material. The synthesis is achieved through a robust Williamson ether synthesis, a fundamental reaction in organic chemistry. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug discovery and development.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, is an abundant and cost-effective phenolic aldehyde. Its unique trifunctional structure, comprising a hydroxyl group, a methoxy group, and an aldehyde, makes it an exceptionally versatile starting material for the synthesis of a wide array of derivatives with significant pharmacological potential. The modification of vanillin's core structure has led to the development of compounds with diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
This compound is a key derivative of vanillin that serves as a crucial intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically active agents. The introduction of the carboxymethyl ether moiety enhances the molecule's polarity and provides an additional site for chemical modification, making it a valuable scaffold in drug design and development. This guide details the efficient synthesis of this compound from vanillin via the Williamson ether synthesis.
Synthesis Pathway and Mechanism
The synthesis of this compound from vanillin is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:
-
Deprotonation: The phenolic hydroxyl group of vanillin is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction. This results in the displacement of the chloride ion and the formation of the ether linkage.
The overall reaction is illustrated in the following diagram:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| Vanillin | C₈H₈O₃ | 152.15 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Graduated cylinders
-
Büchner funnel and vacuum flask
-
pH paper
-
Melting point apparatus
3.3. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (20 mL). To this solution, add vanillin (7.61 g, 50 mmol) and stir until a clear solution is obtained.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (5.67 g, 60 mmol) in deionized water (15 mL).
-
Reaction: Attach a reflux condenser to the round-bottom flask and heat the vanillin solution to a gentle reflux using a heating mantle. Add the chloroacetic acid solution dropwise to the refluxing mixture over a period of 15-20 minutes.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring until the pH is approximately 2 (test with pH paper). A precipitate of this compound will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound as a white solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| Vanillin | 7.61 g (50 mmol, 1.0 eq) |
| Sodium Hydroxide | 4.0 g (100 mmol, 2.0 eq) |
| Chloroacetic Acid | 5.67 g (60 mmol, 1.2 eq) |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 1-2 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Theoretical Yield | 10.51 g |
| Expected Results | |
| Appearance | White solid |
| Expected Yield | ~79% |
| Melting Point | 149-151 °C |
Experimental Workflow
The following diagram illustrates the overall workflow of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound from the readily available and renewable starting material, vanillin. The procedure outlined in this guide is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and development. The detailed protocol and data presented herein are intended to support researchers in their efforts to explore the chemical space around the vanillin scaffold.
References
(4-Formyl-2-methoxyphenoxy)acetic acid CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Formyl-2-methoxyphenoxy)acetic acid, a key organic compound with applications in synthetic chemistry and potential for drug discovery. This document details its chemical identifiers, physical and chemical properties, synthesis protocols, and spectral characterization data.
Core Identifiers and Properties
This compound, a derivative of phenoxyacetic acid, is a solid organic compound. Its core structure features a methoxy and a formyl group attached to the phenoxy ring, contributing to its specific reactivity and potential biological activity.
| Identifier | Value | Reference |
| CAS Number | 1660-19-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O | [1] |
| InChI | InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | [2] |
| InChIKey | GRMPBSIGDVNLKQ-UHFFFAOYSA-N | [2] |
Table 1: Chemical Identifiers for this compound
| Property | Value |
| Appearance | Solid |
| Storage Temperature | 10°C - 25°C |
| Predicted XlogP | 0.4 |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol
A general and efficient method for the synthesis of this compound involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an acetate source in the presence of a base.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated potassium chloride (KCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of vanillin (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled dimethylformamide (50 mL) is heated at 80 °C.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion of the reaction, the solvent is removed under vacuum.
-
The reaction mixture is then dissolved in 10 mL of ethyl acetate and washed with a saturated potassium chloride solution (3 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
A similar reported synthesis for an isomeric compound, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, yielded a white solid with a melting point of 149-151 °C and a yield of 79%.[3]
Spectroscopic Data
| Data Type | Description |
| ¹H NMR (DMSO-d₆, 800 MHz) of 2-(2-Formyl-4-methoxyphenoxy)acetic acid (Isomer) | δ (ppm): 3.76 (s, 3H), 4.82 (s, 2H), 7.15 (d, J=9.1 Hz, 1H), 7.18 (d, J=... Hz, 1H)[3] |
| ¹³C NMR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Data available, requires access to spectral database.[4] |
| FTIR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Data available, requires access to spectral database.[5] |
| Mass Spectrometry (GC-MS) of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Molecular Weight: 224.21 g/mol . Data available, requires access to spectral database.[6] |
Table 3: Spectroscopic Data for this compound and its Methyl Ester
Potential Applications in Research and Drug Development
Phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has been investigated for various therapeutic applications, including:
-
Antibacterial and Anthelmintic Agents: Phenoxyacetic acid compounds have demonstrated activity against bacteria and helminths.[1] The proposed mechanism involves interaction with the cell membrane, leading to mitochondrial dysfunction and subsequent cell death.[1]
-
Herbicidal Activity: Certain phenoxyacetic acid derivatives are known to possess herbicidal properties.[7][8]
-
Anti-inflammatory Agents: Research into phenoxyacetic acid analogs has revealed their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests a potential application in the development of novel anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The presence of the formyl and methoxy functional groups on the aromatic ring of this compound provides a scaffold for further chemical modification to explore and optimize these biological activities. It serves as a valuable starting material for the synthesis of more complex molecules, such as β-lactams.[9]
Experimental and Logical Workflow Diagrams
To facilitate understanding of the synthesis and potential derivatization of this compound, the following workflows are provided in the DOT language for Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Workflow for drug discovery from the title compound.
References
- 1. This compound | 1660-19-1 | FF70846 [biosynth.com]
- 2. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Pathway of (4-Formyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of vanillin, is a molecule of interest in organic synthesis and potential biological applications. Its structure, featuring a phenoxyacetic acid moiety, suggests potential herbicidal properties, as this class of compounds is known to mimic the plant hormone auxin, leading to uncontrolled growth in susceptible plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its potential mechanism of action based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 1660-19-1 | [1] |
| Appearance | White solid | |
| Melting Point | 149-151 °C | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved from vanillin, a readily available starting material. The following is a general experimental protocol adapted from literature procedures for the synthesis of 2-(formyl-phenoxy)acetic acids.
Experimental Protocol: Synthesis from Vanillin
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), freshly distilled
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated potassium chloride (KCl) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Methyl (4-Formyl-2-methoxyphenoxy)acetate
-
In a round-bottom flask, combine vanillin (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol).
-
Add freshly distilled dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with a saturated KCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl (4-formyl-2-methoxyphenoxy)acetate.
-
Purify the crude product by flash chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl (4-formyl-2-methoxyphenoxy)acetate in a 1:1 mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the hydrolysis by TLC.
-
Once the ester is fully consumed, remove the THF by rotary evaporation.
-
Add aqueous sodium bicarbonate solution and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Caption: Synthetic pathway of this compound.
Spectral Data
¹H NMR Spectroscopy
-
¹H NMR (800 MHz, DMSO-d₆) δ (ppm): 13.09 (br. s., 1H), 10.42 (s, 1H), 7.53 (d, J=2.3 Hz, 1H), 7.48 (dd, J=8.6, 2.3 Hz, 1H), 7.08 (d, J=8.6 Hz, 1H), 4.85 (s, 2H), 3.76 (s, 3H).
¹³C NMR, FTIR, and Mass Spectrometry (Reference Data for Methyl Ester)
The following data is for Methyl (4-formyl-2-methoxyphenoxy)acetate and is provided for reference purposes only.
| ¹³C NMR | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| Data not available | Characteristic peaks for C=O (ester and aldehyde), C-O stretching, and aromatic C-H bending are expected. | Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathway
Phenoxyacetic acid derivatives are a well-known class of herbicides.[2] Their mechanism of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[3][4] This leads to a disruption of normal plant growth processes in susceptible species, typically broad-leaf weeds.[2]
When applied to a target plant, phenoxyacetic acid herbicides are thought to interact with auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[3][4] This interaction triggers a cascade of downstream effects, including uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death.[2] Unlike the naturally occurring auxin, the concentration of which is tightly regulated by the plant, synthetic auxins like phenoxyacetic acids overwhelm the plant's regulatory systems.[3]
While specific studies on the herbicidal activity of this compound are not widely reported, its structural similarity to other phenoxy herbicides suggests it may act through a similar auxin-mimicking mechanism.
Caption: Proposed mechanism of action for phenoxyacetic acid herbicides.
References
The Diverse Biological Landscape of Phenoxyacetic Acid Derivatives: A Technical Overview
An in-depth exploration of the multifaceted biological activities of phenoxyacetic acid derivatives, detailing their therapeutic potential across oncology, infectious diseases, inflammation, and agriculture. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of quantitative data, experimental methodologies, and key signaling pathways.
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively investigated for a wide range of biological activities.[1][2] This structural motif is a core component in numerous established pharmaceutical agents and continues to be a focal point for the discovery of new therapeutic leads.[1] The inherent synthetic tractability of the phenoxyacetic acid core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1][2] This technical guide delves into the significant biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties, presenting key quantitative data, experimental protocols, and the underlying molecular mechanisms.
Anticancer Activity
Phenoxyacetic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes required for tumor growth and proliferation.
A noteworthy study highlighted the cytotoxic effects of novel phenoxyacetamide derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3] One particular compound demonstrated impressive activity against HepG2 cells, with a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3] Other research has identified phenoxyacetic acid derivatives with potent antiproliferative activity against various cancer cell lines including melanoma (G-361), prostate cancer (LNCaP), and colorectal cancer.[1] For instance, 4-chlorophenoxyacetic acid has shown high cytotoxic activity against breast cancer cells.[1]
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |
| Phenoxyacetamide Derivative I | HepG2 | IC50 | 1.43 µM | 5-FU | 5.32 µM |
| Phenoxyacetamide Derivative I | MCF-7 | IC50 | 7.43 µM | 5-FU | Not Specified |
| 4-chlorophenoxyacetic acid | Breast Cancer Cells | IC50 | 0.194 ± 0.09 µg/ml | Cisplatin | 0.236 ± 0.07 µg/ml |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer Cells | IC50 | 4.8 ± 0.35 µM | RGZ | 9.8 ± 0.4 µM |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | IC50 | 104.86 µM | Not Specified | Not Specified |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate LNCaP | IC50 | 145.39 µM | Not Specified | Not Specified |
| Derivative with IC50 1.64+0.41µM | HeLa Cells | IC50 | 1.64 ± 0.41 µM | Etoposide | 2.45 ± 0.85 µM |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of phenoxyacetic acid derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetic acid derivatives and a standard anticancer drug (e.g., 5-FU) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Anti-inflammatory Activity
Several phenoxyacetic acid derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[4][5] Selective COX-2 inhibitors offer a significant therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Recent studies have described the synthesis of novel phenoxyacetic acid derivatives with significant COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib.[4][5] In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory effects of these compounds, demonstrating a significant reduction in paw thickness and weight.[5] Furthermore, these derivatives have been shown to reduce the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[4][5]
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative | Target | Activity Metric | Value | Selectivity Index (COX-1/COX-2) |
| Compound 5f | COX-2 | IC50 | 0.06 ± 0.01 µM | 133.34 |
| Compound 7b | COX-2 | IC50 | Not specified in abstract | Not specified in abstract |
| Compounds 5d-f, 7b, 10c-f | COX-2 | IC50 | 0.06-0.09 µM | Not specified in abstract |
| Compound 6a | COX-2 | IC50 | 0.03 µM | 365.4 |
| Compound 6c | COX-2 | IC50 | 0.03 µM | 196.9 |
In vivo activity of selected compounds:
| Compound | Parameter | Reduction vs. Carrageenan Group |
| Compound 5f | Paw Thickness | 63.35% |
| Compound 7b | Paw Thickness | 46.51% |
| Compound 5f | Paw Weight | 68.26% |
| Compound 7b | Paw Weight | 64.84% |
| Compound 5f | TNF-α Levels | 61.04% |
| Compound 7b | TNF-α Levels | 64.88% |
| Compound 5f | PGE-2 Levels | 60.58% |
| Compound 7b | PGE-2 Levels | 57.07% |
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (phenoxyacetic acid derivatives), a reference drug (e.g., celecoxib), and a vehicle control are administered orally to different groups of rats.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The reduction in paw thickness and weight can also be measured at the end of the experiment.
Antimicrobial Activity
Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1] The structural modifications on the phenoxyacetic acid scaffold play a crucial role in determining the spectrum and potency of their antimicrobial activity.
For instance, certain derivatives have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli) bacteria.[1][7] The introduction of specific substituents, such as fluoro groups, has been shown to enhance the antimicrobial efficacy.[1] Antifungal activity against strains like Candida albicans has also been reported for some derivatives.[1]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value | Standard | Standard Value |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition | 20 mm | Septonex | 17 mm |
| Antifungal Derivative | C. albicans | Zone of Inhibition | 24 mm | Griseofulvin | 20 mm |
Experimental Protocol: Agar Disc Diffusion Method
This method is widely used to screen for antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound (phenoxyacetic acid derivative) and a standard antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Herbicidal Activity
Phenoxyacetic acid derivatives, particularly chlorophenoxy herbicides like 2,4-D and MCPA, are well-established as selective herbicides for the control of broadleaf weeds in various crops.[8][9] Their mechanism of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[8] This leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible dicotyledonous plants, while monocotyledonous plants remain relatively unaffected.[8][10]
These synthetic auxins interact with auxin-binding proteins in plant cells, triggering a cascade of physiological effects similar to those induced by IAA, but in an unregulated and lethal manner.[8]
Mechanism of Action: Auxin Mimicry
Caption: Auxin mimicry mechanism of phenoxyacetic acid herbicides.
Other Biological Activities
Beyond the major activities discussed, phenoxyacetic acid derivatives have also shown promise in other therapeutic areas. These include:
-
Antidiabetic Activity: Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion.[11][12]
-
Anticonvulsant Activity: Some phenoxyacetic acid derivatives with anti-inflammatory properties have also demonstrated significant anticonvulsant effects in preclinical models of epilepsy.[13][14]
-
Antihypertensive and Antihistaminic Activities: The phenoxyacetic acid moiety is present in commercially available drugs for hypertension and allergic disorders.[1][2]
Conclusion
The phenoxyacetic acid scaffold is a remarkably versatile platform for the development of new biologically active molecules. The extensive body of research highlights its potential in diverse fields, from human therapeutics to crop protection. The ability to systematically modify the core structure allows for the optimization of activity against various biological targets. Future research in this area will likely focus on elucidating more detailed mechanisms of action, improving the selectivity and safety profiles of lead compounds, and exploring novel therapeutic applications for this privileged chemical structure. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for innovative solutions to pressing challenges in medicine and agriculture.
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Vanillin Derivatives in Organic Synthesis: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Vanillin, a naturally occurring phenolic aldehyde, has emerged as a versatile and sustainable building block in modern organic synthesis. Its inherent structural features—a reactive aldehyde, a phenolic hydroxyl group, and an electron-rich aromatic ring—provide a scaffold for the creation of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthesis of vanillin derivatives, focusing on key experimental protocols, quantitative data, and the biological signaling pathways they modulate.
Data Presentation: Synthesis and Bioactivity of Vanillin Derivatives
The following tables summarize quantitative data for the synthesis and biological evaluation of various vanillin derivatives, providing a comparative overview for researchers.
Table 1: Synthesis of Vanillin Derivatives - Reaction Yields
| Derivative Type | Reaction | Reagents and Conditions | Yield (%) | Reference |
| Acetyl Vanillin | Acetylation | Acetic anhydride, pyridine, DCM, rt, 3-4 h | High (not specified) | [1] |
| Acetyl Nitro Vanillin | Nitration | Fuming nitric acid, DCM, -5 to -10 °C, 1-2 h | Not specified | [1] |
| Schiff Bases (various amines) | Condensation | Acetyl nitro vanillin, various amines, ethanol, rt, 2-3 h | Moderate to Good | [1] |
| Vanillyl Butyl Ether | Etherification | Potassium borohydride, chlorobutane, ethyl acetate, 30-40 °C, 4 h | 90.51 | [2] |
| Vanillyl Acetate (basic) | Esterification | Acetic anhydride, 10% NaOH, rt, 20 min | 58.10 | [3][4] |
| Vanillyl Acetate (acidic) | Esterification | Acetic anhydride, 1.0 M H₂SO₄, acetic acid, rt, 1 h | Not specified | [3][5] |
| Mannich Bases (various amines) | Mannich Reaction | Formaldehyde, secondary amines, ethanol, reflux, 30 min then rt, 12-24 h | Good | [6] |
| Chalcone (from 3-bromo-vanillin) | Claisen-Schmidt | 3-bromo-vanillin, 2,4-dihydroxyacetophenone, KOH, KSF montmorillonite, methanol | 1 | [7] |
Table 2: Anticancer Activity of Vanillin Derivatives (IC₅₀ values in µM)
| Derivative | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Vanillin | HT-29 (Colon) | >1000 µg/mL | G0/G1 and G2/M cell cycle arrest, apoptosis | [8] |
| Vanillin | HepG2 (Liver), SH-SY5Y (Neuroblastoma) | Dose-dependent inhibition | Apoptosis via mitochondrial membrane depolarization and ROS production | [9] |
| IPM711 (Imidazophenanthroline derivative) | HT-29, HCT-116 (Colon) | Not specified | Inhibition of Wnt/β-catenin signaling pathway | [8] |
| Iodolactone derivative (10b) | CLBL-1 (Canine B-cell lymphoma) | 46.3 | Not specified | [7] |
| Chalcone derivative (5f) | MIA PaCa-2 (Pancreatic) | 5.4 ± 0.7 | Not specified | [10] |
| Chalcone derivative (5f) | A549 (Lung) | 10.45 ± 2.15 | Not specified | [10] |
| Chalcone derivative (5f) | MCF-7 (Breast) | 13.0 ± 1.68 | Not specified | [10] |
| Naphthalimido Vanillin (2a) | - | - | BuChE selective inhibition (IC₅₀ = 0.27 µM) | [11][12] |
Table 3: Antioxidant Activity of Vanillin Derivatives
| Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Vanillin | DPPH | 0.81 | [13] |
| Vanillyl acetate (E-1) | DPPH | 0.63 | [13] |
| 3,4-dihydroxy benzaldehyde (E-2) | DPPH | 0.84 | [13] |
| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [13] |
| Vanillic acid (J-2) | DPPH | 0.85 | [13] |
| Dopamine-connected vanillin (1k) | DPPH | 11.02 | [14] |
| Dopamine-connected vanillin (1e) | ABTS | - | 96.21% inhibition |
| Naphthalimido Vanillin (2a) | DPPH | 16.67 µM | [11][12] |
Experimental Protocols: Synthesis of Key Vanillin Derivatives
This section provides detailed methodologies for the synthesis of representative vanillin derivatives.
Synthesis of Vanillin Schiff Bases
This protocol describes a three-step synthesis of vanillin-derived Schiff bases, involving acetylation, nitration, and final condensation with various amines.
Step 1: Preparation of Acetyl Vanillin [1]
-
Materials: Vanillin, dichloromethane (DCM), acetic anhydride, dry pyridine.
-
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of DCM.
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl acetate solvent system.
-
Evaporate the DCM and pour the mixture onto crushed ice.
-
Filter the resulting precipitate, rinse with water, and dry.
-
Recrystallize the crude product from 95% ethanol.
-
Step 2: Preparation of Acetyl Nitro Vanillin [1]
-
Materials: Acetyl vanillin, DCM, fuming nitric acid.
-
Procedure:
-
Dissolve acetyl vanillin (2.59 mmol) in 5 mL of DCM.
-
Cool the mixture to -5 to -10 °C in an ice-salt bath with stirring.
-
Once a clear solution is obtained, add 2 mL of fuming nitric acid to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
For workup, add ice-cold water to precipitate the product.
-
Filter, wash, and dry the precipitate.
-
Monitor the reaction using TLC with a 1:1 Hexane:Ethyl acetate solvent system.
-
Step 3: General Method for Preparation of Schiff Bases [1]
-
Materials: Acetyl nitro vanillin, various amines, ethanol.
-
Procedure:
-
Dissolve an equimolar mixture of acetyl nitro vanillin (0.418 mmol) in 25 mL of ethanol.
-
Add the desired amine (0.428 mmol) to the mixture and stir for 2-3 hours at ambient temperature.
-
Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate solvent system.
-
Evaporate the solvent to collect the oily compounds.
-
Synthesis of Vanillin Chalcones via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone derivative from a halogenated vanillin precursor.
-
Materials: 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 2,4-dihydroxyacetophenone, potassium hydroxide (40% solution), KSF montmorillonite, methanol.
-
Procedure:
-
The synthesis is performed via a Claisen-Schmidt condensation.
-
Combine 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol.
-
Add a 40% solution of KOH as a base and KSF montmorillonite as a catalyst.
-
The reaction mixture is stirred, likely at room temperature or with gentle heating, until completion (monitoring by TLC is recommended).
-
Workup typically involves neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.[7]
-
Williamson Ether Synthesis of Vanillyl Butyl Ether
This one-pot method describes the synthesis of a vanillyl alcohol ether.
-
Materials: Vanillin, ethyl acetate, potassium borohydride, chlorobutane.
-
Procedure:
-
Dissolve 100.00 g of vanillin in 231.65 g of ethyl acetate with stirring.
-
Add 28.36 g of potassium borohydride and 60.85 g of chlorobutane.
-
React for 4 hours at 30-40 °C.
-
Cool to room temperature and filter to remove solids.
-
Wash the filter residue, combine the washing solution with the filtrate, and distill the mixed solution under reduced pressure to obtain the crude product.
-
Purify by vacuum rectification at 165 °C to obtain vanillyl butyl ether.[2]
-
Esterification of Vanillin to Vanillyl Acetate
This protocol details the esterification of vanillin under basic conditions.
-
Materials: Vanillin, 10% sodium hydroxide solution, acetic anhydride, ice-cold water.
-
Procedure:
-
Dissolve 1.5 g of vanillin in 25 mL of 10% sodium hydroxide in a 250 mL Erlenmeyer flask to obtain a bright yellow-green solution.
-
Add 30 g of crushed ice and then add acetic anhydride. A cloudy, milky white precipitate forms immediately.
-
Stopper the flask and shake it several times over a 20-minute period.
-
Filter the precipitate using a Hirsch funnel or a small Büchner funnel.
-
Wash the solid with 5 mL of ice-cold water three times.
-
Mannich Reaction for the Synthesis of Vanillin-Based Aminoalkyl Naphthols
This protocol describes a green chemistry approach for a one-pot, three-component Mannich reaction.
-
Materials: 2-naphthol, vanillin, p-nitroaniline (or other amine), tannic acid, ethanol.
-
Procedure:
-
A mixture of 2-naphthol, vanillin, and p-nitroaniline (or another amine) in a specific molar ratio (e.g., 1:1:1.3) is taken.
-
A catalytic amount of tannic acid is added.
-
The reaction can be carried out using various green protocols such as heating in an oil bath, microwave irradiation, or using a hot plate with a magnetic stirrer.
-
Reaction progress is monitored by TLC.
-
After completion, the crude product is cooled, washed with water to remove unreacted vanillin and tannic acid.
-
The pure product is obtained by recrystallization from ethanol.
-
Signaling Pathways and Experimental Workflows
The biological activity of vanillin derivatives is often attributed to their interaction with key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these pathways and a general experimental workflow for the synthesis and evaluation of these compounds.
Signaling Pathways Modulated by Vanillin Derivatives
Caption: Key signaling pathways modulated by vanillin and its derivatives.
Experimental Workflow: Synthesis and Evaluation of Vanillin Derivatives
Caption: General workflow for synthesis and evaluation of vanillin derivatives.
High-Throughput Screening Workflow for Antimicrobial Vanillin Derivatives
Caption: High-throughput screening workflow for antimicrobial vanillin derivatives.
Conclusion
Vanillin and its derivatives represent a promising and sustainable platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of these compounds make them attractive candidates for further investigation in drug discovery programs. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research in this exciting area of organic and medicinal chemistry. Further exploration into the structure-activity relationships and mechanisms of action of vanillin derivatives will undoubtedly unlock their full therapeutic potential.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
The Discovery and Therapeutic Potential of Vanillin-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin, the primary chemical component of the extract of the vanilla bean, has a rich history, evolving from a prized natural flavorant to a versatile platform for the development of novel therapeutic agents. First isolated in 1858 by Nicolas-Theodore Gobley, its structure was elucidated and the first synthesis was achieved in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[1] Historically, the demand for vanillin far outstripped the supply from vanilla beans, leading to the development of various synthetic routes, initially from eugenol and later from lignin, a byproduct of the paper industry, and guaiacol.[2] Beyond its ubiquitous use in the food and fragrance industries, vanillin and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery and history of vanillin-based compounds, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their mechanisms of action, with a focus on their potential in drug development.
I. Historical Synthesis of Vanillin
The commercial production of vanillin has evolved through several key methods, driven by the need for more economical and scalable processes to meet global demand.
Synthesis from Eugenol
One of the earliest commercial methods for vanillin synthesis utilized eugenol, a major component of clove oil. This process typically involves the isomerization of eugenol to isoeugenol, followed by oxidation to yield vanillin.
Experimental Protocol: Synthesis of Vanillin from Eugenol
This protocol describes a laboratory-scale synthesis of vanillin from eugenol via oxidation with nitrobenzene.
-
Materials: Eugenol, potassium hydroxide, nitrobenzene, dimethyl sulfoxide (DMSO), water, diethyl ether, sodium bisulfite, sulfuric acid, cyclohexane.
-
Procedure:
-
A mixture of eugenol (2.14 g, 0.013 mol), potassium hydroxide (4.75 g, 0.084 mol), nitrobenzene (10 ml, 0.097 mol), DMSO (20 ml, 0.28 mol), and water (10 ml) is heated at 136-139 °C for 48 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
After cooling, water is added to the mixture, which is then acidified with hydrochloric acid and extracted with diethyl ether.[3]
-
The ether extract is washed with sodium bisulfite solution to form the bisulfite adduct of vanillin, separating it from other organic compounds.[3]
-
The aqueous bisulfite solution is then acidified with sulfuric acid and heated at 50-60 °C for 40 minutes to regenerate the vanillin.[3]
-
After cooling, the crude vanillin is extracted and recrystallized from cyclohexane to yield a white solid.[3]
-
Synthesis from Lignin
In the 1930s, a significant advancement in vanillin production came from the utilization of lignin, a complex polymer found in wood and a major byproduct of the papermaking industry. The alkaline nitrobenzene oxidation of lignosulfonates was a common industrial method.
Experimental Protocol: Alkaline Nitrobenzene Oxidation of Lignin to Vanillin
This protocol outlines a general laboratory procedure for the oxidation of lignin to produce vanillin.
-
Materials: Lignin (e.g., from Kraft pulping), sodium hydroxide (NaOH), nitrobenzene, methanol, water, hydrochloric acid (HCl), toluene.
-
Procedure:
-
An aqueous solution of lignin (e.g., 60 g/L) and NaOH (e.g., 80 g/L) is prepared.
-
The lignin solution and nitrobenzene are added to a reaction vessel.
-
The mixture is heated under pressure (e.g., at 160-180 °C) for a defined period (e.g., 2-4 hours).[4]
-
After the reaction, the mixture is cooled, and unreacted nitrobenzene and its reduction products are removed by steam distillation or solvent extraction.
-
The remaining solution is acidified with HCl to precipitate the vanillin and other phenolic products.
-
The crude vanillin is then purified by extraction with a solvent like toluene, followed by vacuum distillation and recrystallization.[2]
-
Synthesis from Guaiacol
The most prevalent contemporary method for synthetic vanillin production starts from guaiacol, a petrochemical precursor. The guaiacol-glyoxylic acid process is a widely used industrial route.
Experimental Protocol: Synthesis of Vanillin from Guaiacol and Glyoxylic Acid
This protocol describes the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.
-
Materials: Guaiacol, glyoxylic acid, sodium hydroxide (NaOH), catalyst (e.g., copper-based), sulfuric acid, toluene.
-
Procedure:
-
Guaiacol and glyoxylic acid are reacted in an aqueous alkaline medium (NaOH solution) at a controlled temperature (e.g., 40-80 °C). The molar ratio of glyoxylic acid to guaiacol is typically around 1:1.0-1.2.[5]
-
The condensation reaction forms 3-methoxy-4-hydroxymandelic acid.[6]
-
The reaction mixture is then subjected to oxidation, often in the presence of a catalyst and an oxidizing agent (air or oxygen), at a higher temperature (e.g., 80-100 °C).[5] This step converts the mandelic acid derivative to the corresponding glyoxylic acid.
-
The solution is then acidified with sulfuric acid and heated to induce decarboxylation, yielding crude vanillin.[5]
-
The vanillin is purified by extraction with toluene and subsequent vacuum distillation and recrystallization.[5]
-
II. Quantitative Data on Vanillin Synthesis
The efficiency of different vanillin synthesis methods can be compared based on their reported yields.
| Starting Material | Method | Reported Yield (%) | Reference |
| Eugenol | Oxidation with Nitrobenzene | 16 | [3] |
| Isoeugenol | Acetylation, Oxidative Cleavage, Hydrolysis | 40 (student yield) | [1] |
| Guaiacol & Glyoxylic Acid | Condensation, Oxidation, Decarboxylation | 86.3 | [5] |
| Lignin (Coconut Husk) | Alkaline Nitrobenzene Oxidation | 4.01 | [7] |
| Isoeugenol | Catalytic Oxidation with Oxygen | 92.4 | [8] |
III. Vanillin-Based Compounds in Drug Development
The chemical structure of vanillin, with its reactive aldehyde and hydroxyl groups, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications.
Synthesis of Vanillin Derivatives
Experimental Protocol: Synthesis of Vanillin-Based Schiff Bases
This protocol describes the synthesis of Schiff base derivatives from vanillin, which have shown antimicrobial and anticancer activities.
-
Materials: Vanillin, substituted primary amines (e.g., 2-nitroaniline, 3-nitroaniline, 4-nitroaniline), ethanol.
-
Procedure:
-
Vanillin is condensed with an equimolar amount of a primary amine in hot ethanol.[9]
-
The reaction mixture is refluxed for a specified period (e.g., 2 hours).[9]
-
The resulting Schiff base product often precipitates from the solution upon cooling and can be collected by filtration, washed with ethanol, and dried.[10]
-
The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[10]
-
Experimental Protocol: Synthesis of Vanillyl Alcohol Ether Derivatives
This protocol outlines a one-pot synthesis of vanillyl alcohol ethers.
-
Materials: Vanillin, a metal complex hydride (e.g., sodium borohydride), an alkylating reagent, and a solvent.
-
Procedure:
-
Vanillin is dissolved in a suitable solvent and stirred.
-
A metal complex hydride and an alkylating reagent are added to the solution.
-
The reaction is carried out at a controlled temperature (e.g., 30-40 °C) for a specific duration (e.g., 3-4 hours).[11]
-
The resulting vanillyl alcohol ether is then isolated and purified.[11]
-
Biological Evaluation of Vanillin-Based Compounds
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cultured cells, test compounds (vanillin derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.[12]
-
The cells are then treated with various concentrations of the vanillin derivatives for a specified period (e.g., 72 hours).[12]
-
After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[12]
-
The plate is incubated for a few hours (e.g., 1.5 hours) at 37 °C to allow for the formation of formazan crystals by metabolically active cells.[12]
-
The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[12]
-
The absorbance is measured on a microplate reader at a wavelength of around 492 nm.[12] Cell viability is calculated as a percentage of the untreated control.
-
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of vanillin compounds on signaling pathways.
-
Materials: Cultured cells, test compounds, lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., against p-p65, p-p38), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the vanillin derivative and/or an inflammatory stimulus (e.g., LPS).
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of NF-κB p65 or p38 MAPK).[13]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[13]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]
-
IV. Signaling Pathways and Mechanisms of Action
Vanillin and its derivatives exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a key role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Vanillin has been shown to inhibit NF-κB activation.[14] One mechanism of this inhibition is the prevention of the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation.[15] By inhibiting p65 phosphorylation, vanillin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[15][16]
Caption: Vanillin inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Vanillin and its derivatives have been shown to modulate MAPK signaling. For instance, vanillin can activate the ASK1-p38 MAPK pathway, which can lead to increased apoptosis in colorectal cancer cells.[17] Conversely, in other contexts, such as in response to inflammatory stimuli, vanillin can inhibit the phosphorylation of p38 and ERK1/2, thereby reducing the production of pro-inflammatory mediators.[18]
Caption: Vanillin can modulate the MAPK signaling pathway.
V. Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of vanillin-based compounds.
Caption: General workflow for the synthesis of vanillin derivatives.
Caption: Workflow for in vitro biological evaluation.
VI. Conclusion
From its origins as a cherished natural flavor to its current status as a key starting material for chemical synthesis, vanillin has had a remarkable journey. The development of various synthetic routes has not only made this important compound widely available but has also opened up avenues for the creation of a diverse array of derivatives. The compelling evidence of the anti-cancer, anti-inflammatory, and other therapeutic activities of vanillin-based compounds, coupled with a growing understanding of their mechanisms of action, positions them as promising candidates for further investigation in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers in this exciting and evolving field.
References
- 1. chinakxjy.com [chinakxjy.com]
- 2. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN117924053A - Method for preparing vanillin by oxidizing isoeugenol - Google Patents [patents.google.com]
- 9. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vanillin protects lipopolysaccharide-induced acute lung injury by inhibiting ERK1/2, p38 and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Pivotal Role of (4-Formyl-2-methoxyphenoxy)acetic Acid in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics
(4-Formyl-2-methoxyphenoxy)acetic acid , a versatile bifunctional molecule, has emerged as a significant building block in medicinal chemistry. Its unique chemical architecture, featuring a reactive aldehyde, a carboxylic acid, and a substituted phenoxy ring, provides a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential. This document delineates its primary applications, supported by synthetic protocols and an overview of the biological targets of its derivatives.
Application Notes
The principal application of this compound in medicinal chemistry is as a key intermediate in the synthesis of bioactive molecules. Its structural features allow for a range of chemical transformations, leading to compounds with potential activities as antibacterial, anti-inflammatory, and anticancer agents.
Precursor to β-Lactam Antibiotics
This compound serves as a precursor for the in situ generation of a vanillin-derived ketene. This ketene can then undergo a [2+2] cycloaddition reaction (Staudinger synthesis) with various imines to produce a wide range of polyfunctionalized β-lactams (2-azetidinones)[1]. The β-lactam ring is the core structural motif of one of the most important classes of antibiotics.
Synthesis of Anti-inflammatory Agents
Derivatives of phenoxyacetic acids have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The formyl group of this compound can be readily converted into other functional groups to synthesize novel selective COX-2 inhibitors[2]. Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Foundation for Anticancer Drug Discovery
The core structure of this compound has been utilized in the synthesis of compounds targeting key signaling pathways in cancer. For instance, it can be a starting material for molecules designed to inhibit the HER2 (human epidermal growth factor receptor 2) tyrosine kinase, which is overexpressed in certain types of breast cancer[3]. Furthermore, its derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a protein complex implicated in inflammatory diseases and some cancers[3].
Quantitative Data Summary
Direct quantitative biological data for this compound is not extensively reported in the public domain, as it is primarily used as a synthetic intermediate. However, the biological activities of its derivatives are well-documented. The following table summarizes the activity of a representative derivative in the context of COX-2 inhibition.
| Compound/Derivative | Target | Activity (IC50) | Reference |
| Phenoxyacetic acid derivatives | COX-2 | 0.06–0.09 µM | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Williamson ether synthesis, starting from vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Esterification: To a solution of vanillin (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-formyl-2-methoxyphenoxy)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (1 M).
-
Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: General Procedure for the Synthesis of β-Lactams
This protocol describes the Staudinger [2+2] cycloaddition using this compound as the ketene precursor.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Benzenesulfonyl chloride
-
An appropriate imine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the imine (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add triethylamine (2.2 equivalents).
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the imine solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution of this compound to generate the ketene in situ.
-
Immediately add the freshly prepared ketene solution dropwise to the imine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Visualizations
Caption: Synthesis of this compound.
Caption: Staudinger synthesis of β-lactams.
Caption: Targeted signaling pathways of derivative compounds.
References
Application Notes and Protocols: (4-Formyl-2-methoxyphenoxy)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of the readily available natural product vanillin, serves as a versatile intermediate in the synthesis of various heterocyclic compounds of medicinal and biological interest. Its unique structure, featuring a reactive aldehyde, a carboxylic acid, and a substituted aromatic ring, allows for its transformation into complex molecular architectures. These application notes provide an overview of its primary uses and detailed protocols for its synthesis and subsequent reactions.
Synthesis of this compound
This compound is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a Williamson ether synthesis with chloroacetic acid in the presence of a base.
Experimental Protocol:
A detailed procedure for a similar compound, o-formylphenoxyacetic acid, is available in Organic Syntheses and can be adapted. A solution of sodium hydroxide (2 moles) in water is added to a mixture of vanillin (1 mole) and chloroacetic acid (1 mole) in water. The mixture is heated to reflux for several hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the product. The crude product can be purified by recrystallization.
| Reactant | Molar Ratio | Typical Yield | Reference |
| Vanillin | 1 | 80-90% | Adapted from Org. Syn. procedures |
| Chloroacetic Acid | 1 | ||
| Sodium Hydroxide | 2 |
Logical Relationship: Synthesis of the Intermediate
Caption: Synthetic pathway to the target intermediate.
Application in the Synthesis of β-Lactams (2-Azetidinones)
A significant application of this compound is in the synthesis of polysubstituted 2-azetidinones, commonly known as β-lactams. This is achieved through the Staudinger [2+2] cycloaddition reaction. The carboxylic acid is first converted in situ into a highly reactive "vanillinyl ketene," which then reacts with an imine to form the β-lactam ring.
Experimental Workflow: β-Lactam Synthesis
Caption: General workflow for β-lactam synthesis.
Experimental Protocol: Synthesis of a Polyfunctionalized 2-Azetidinone
This protocol is based on the general method for Staudinger cycloaddition using in situ generated ketenes.[1]
-
Imine Preparation: The required imine (Schiff base) is prepared by the condensation of an aromatic aldehyde and an aromatic amine.
-
Cycloaddition Reaction: To a solution of the imine (1 mmol) and triethylamine (2.5 mmol) in an anhydrous solvent (e.g., dichloromethane), a solution of this compound (1.2 mmol) and benzene sulfonyl chloride (1.2 mmol) in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring and Work-up: The reaction is stirred for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
| Product Type | Key Reagents | Reaction Type | Typical Yields | Reference |
| 2-Azetidinones | This compound, Imine, Benzene sulfonyl chloride, Triethylamine | Staudinger [2+2] Cycloaddition | Moderate to Good | [1] |
Application in the Synthesis of Benzofurans
This compound can be utilized as a precursor for the synthesis of benzofuran derivatives. The intramolecular cyclization of the corresponding o-formylphenoxyacetic acid is a key step in forming the benzofuran ring system. This transformation is often achieved under Perkin reaction conditions.
Experimental Workflow: Benzofuran Synthesis
Caption: General workflow for benzofuran synthesis.
Experimental Protocol: Synthesis of a Benzofuran Derivative
This protocol is adapted from a general procedure for the cyclization of o-formylphenoxyacetic acids.[2]
-
Reaction Setup: A mixture of this compound (0.5 mole), anhydrous sodium acetate (1 mole), and acetic anhydride (2.5 volumes per gram of acid) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated under reflux with stirring for several hours.
-
Work-up: The hot reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ether). The organic layer is washed with water and a dilute solution of sodium hydroxide to remove acidic byproducts.
-
Purification: The organic layer is dried, and the solvent is removed. The resulting crude product is purified by distillation or chromatography to yield the benzofuran derivative.
| Product Type | Key Reagents | Reaction Type | Typical Yields | Reference |
| Benzofurans | This compound, Acetic Anhydride, Sodium Acetate | Perkin Reaction / Cyclodehydration | 50-70% | [2][3] |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Perkin Reaction with Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Perkin reaction, a cornerstone of organic synthesis, facilitates the creation of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of a weak base catalyst such as the sodium or potassium salt of the corresponding acid.[1][2] This reaction has significant applications in the synthesis of cinnamic acid and its derivatives, which are valuable precursors in the pharmaceutical, fragrance, and polymer industries. Vanillin and its derivatives, with their inherent phenolic and aldehydic functionalities, serve as excellent substrates for the Perkin reaction, leading to the formation of ferulic acid and related compounds known for their antioxidant and other biological activities.
This document provides a detailed experimental procedure for the Perkin reaction using vanillin and its derivatives, a summary of quantitative data for various substrates, and a schematic representation of the experimental workflow.
Signaling Pathway and Reaction Mechanism
The Perkin reaction proceeds via an aldol-type condensation mechanism. The reaction is initiated by the deprotonation of the acid anhydride by the basic catalyst (e.g., sodium acetate) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (vanillin derivative). The resulting alkoxide intermediate undergoes an intramolecular acyl transfer, followed by dehydration to yield the α,β-unsaturated acid. In the case of vanillin, a concurrent O-acetylation of the phenolic hydroxyl group occurs, yielding acetylferulic acid, which can be subsequently hydrolyzed to ferulic acid.
References
Application Notes and Protocols for the HPLC Analysis of Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analysis of various acetic acid derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are suitable for quantitative analysis in diverse matrices, including pharmaceutical formulations, environmental samples, and biological tissues.
Introduction
Acetic acid derivatives are a broad class of compounds with significant importance in pharmaceuticals, agriculture, and environmental science. Accurate and robust analytical methods are crucial for quality control, metabolic studies, and safety assessment. HPLC is a powerful and versatile technique for the separation, identification, and quantification of these derivatives. This application note explores various HPLC methods, including reversed-phase, mixed-mode, and chiral chromatography, for the analysis of key acetic acid derivatives such as haloacetic acids, phenoxyacetic acids, and chiral amino-phenylacetic acid.
Reversed-phase HPLC is a widely used technique that separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1] More hydrophobic molecules interact more strongly with the stationary phase and therefore elute later. By creating a gradient of an organic solvent in an aqueous buffer, a wide range of compounds with varying polarities can be effectively separated.[1] For highly polar or ionic analytes, mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, offers superior separation.[2] Chiral separations, essential for the analysis of stereoisomers in drug development, can be achieved directly using a chiral stationary phase or indirectly by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[3]
Experimental Protocols
Analysis of Haloacetic Acids (HAAs) in Drinking Water by LC-MS/MS
Haloacetic acids are disinfection byproducts formed during water chlorination.[4] Their monitoring is essential due to their potential carcinogenicity.[4] This protocol describes a robust LC-MS/MS method for the quantification of various HAAs in tap water.[2]
Sample Preparation:
-
Collect tap water samples.
-
To remove residual chlorine, add ascorbic acid to a final concentration of 10 mg/L.[2]
-
The sample can be directly injected without further concentration, which reduces sample preparation costs.[2]
HPLC Conditions:
-
Column: Thermo Scientific™ Acclaim™ HAA column (a mixed-mode column with reversed-phase and anion-exchange retention mechanisms).[2]
-
Mobile Phase: A gradient elution is typically used. The specific gradient profile should be optimized based on the specific HAAs of interest and the LC-MS/MS system. A common mobile phase composition involves a mixture of water and methanol, both containing a small percentage of formic acid to improve peak shape and enhance ionization.[5]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-50 µL.
-
Column Temperature: 30-40 °C.
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of each HAA. The specific precursor and product ion transitions for each analyte need to be optimized.
Analysis of Phenoxyacetic Acid by Reversed-Phase HPLC
Phenoxyacetic acid and its derivatives are relevant in biological contexts as metabolites and biosynthetic precursors.[1] Reversed-phase HPLC with UV detection is a common method for their analysis.[6]
Sample Preparation (from biological tissues):
-
Homogenize frozen tissue powder or cells in a suitable buffer.
-
Perform a protein precipitation step, for example, using perchloric acid.[1]
-
Vortex the homogenate vigorously for 5 minutes.[1]
-
Add chloroform and water to achieve a final ratio of 1:1:0.9 (2-propanol:water:chloroform) and vortex again for phase separation.[1]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.[1]
-
Collect the upper aqueous-organic phase containing the acyl-CoAs.[1]
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in the initial mobile phase.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A simple isocratic mobile phase can be used, consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS-compatible applications.[6] A typical composition is a mixture of acetonitrile and water containing 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at approximately 260 nm, where the adenine ring in the Coenzyme A moiety provides sensitive detection.[1]
Chiral Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization
The enantiomeric purity of chiral building blocks like (R)-2-Amino-2-(4-chlorophenyl)acetic acid is critical in pharmaceutical synthesis.[3] This protocol describes a pre-column derivatization method to form diastereomers that can be separated on a standard achiral HPLC column.[3]
Derivatization Protocol (using Marfey's Reagent):
-
Dissolve a known amount of the amino acid sample in a suitable solvent (e.g., acetone-water mixture).
-
Add a solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.[3]
-
Add 20 µL of 1 M sodium bicarbonate solution to raise the pH and facilitate the reaction.[3]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).
-
Stop the reaction by adding 20 µL of 2 M HCl.[3]
-
Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.[3]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA).[3] The gradient program should be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 340 nm).
Data Presentation
Quantitative data for the analysis of various acetic acid derivatives are summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Data for Haloacetic Acid Analysis by LC-MS/MS
| Analyte | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Correlation Coefficient (r²) |
| Monochloroacetic acid (MCAA) | 0.1 - 100 | 0.03 | 0.1 | > 0.99 |
| Dichloroacetic acid (DCAA) | 0.1 - 100 | 0.02 | 0.07 | > 0.99 |
| Trichloroacetic acid (TCAA) | 0.1 - 100 | 0.02 | 0.06 | > 0.99 |
| Monobromoacetic acid (MBAA) | 0.1 - 100 | 0.03 | 0.1 | > 0.99 |
| Dibromoacetic acid (DBAA) | 0.1 - 100 | 0.02 | 0.08 | > 0.99 |
Data synthesized from typical performance characteristics of LC-MS/MS methods for HAA analysis.[4]
Table 2: Quantitative Data for Acetic Acid in a Pharmaceutical Drug Substance (Lacosamide)
| Parameter | Result |
| Linearity Range | 25% to 150% of the reference concentration |
| Correlation Coefficient (R²) | 0.99 |
| Limit of Detection (LOD) | 8.2 ppm |
| Limit of Quantitation (LOQ) | 24.9 ppm |
This data pertains to the monitoring of acetic acid as a residual solvent in the anti-epilepsy drug Lacosamide.[7]
Visualizations
Caption: General workflow for HPLC analysis of acetic acid derivatives.
Caption: Separation mechanism in reversed-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. jeol.com [jeol.com]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. jchr.org [jchr.org]
Application Notes and Protocols: Cyclization Reactions of (4-Formyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization of (4-formyl-2-methoxyphenoxy)acetic acid, a derivative of the natural product vanillin. This process is a key step in the synthesis of benzofuran scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail the synthetic protocols, quantitative data, and biological applications of the resulting compounds, with a focus on their anti-inflammatory and antimicrobial properties.
Introduction
This compound is a versatile starting material for the synthesis of various heterocyclic compounds. One of the most important transformations is its intramolecular cyclization to form a benzofuran ring system. This reaction is typically achieved through a Perkin-type condensation, yielding substituted benzofurans that serve as core structures in numerous biologically active molecules. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2]
Cyclization via Perkin Reaction: Synthesis of 6-methoxybenzofuran-2-carbaldehyde
The intramolecular cyclization of this compound can be effectively carried out using a Perkin reaction, which involves heating the substrate with acetic anhydride and a weak base, such as sodium acetate.[3][4][5] This reaction proceeds through the formation of a mixed anhydride followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the benzofuran ring.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Glacial acetic acid (optional)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1 eq.), anhydrous sodium acetate (2 eq.), and acetic anhydride (5 eq.) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 125-130°C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is carefully quenched by the slow addition of water.
-
The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-methoxybenzofuran-2-carbaldehyde.
Reaction Workflow
Caption: Workflow for the synthesis of 6-methoxybenzofuran-2-carbaldehyde.
Quantitative Data
The following tables summarize the quantitative data for the synthesis and biological activities of benzofuran derivatives.
Table 1: Reaction Yields and Conditions
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 6-methoxybenzofuran | 2-hydroxy-4-methoxybenzaldehyde | Ac₂O, NaOAc, 125-130°C | 73 | [7] |
| Benzofuran-2-carboxylic acid derivatives | Substituted salicylaldehydes | Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux; then KOH, EtOH, reflux | 52-82 | [8] |
Table 2: Spectroscopic Data for a Representative Benzofuran Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |
| A substituted benzofuran | 8.43 (s, 1H), 7.95 (s, 1H), 7.40 (t, J = 7.6 Hz, 2H), 7.24 (d, J = 7.6 Hz, 3H), 7.16 (d, J = 2.9 Hz, 1H), 6.71 (s, 1H) | 151.9, 151.1, 148.4, 146.4, 129.2, 126.0, 120.9, 117.0, 112.5 | [9] |
Table 3: Biological Activity of Benzofuran Derivatives
| Compound Type | Biological Activity | Assay | IC50 / EC50 / MIC | Reference |
| Piperazine/benzofuran hybrid (5d) | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | IC50 = 52.23 ± 0.97 µM | [10] |
| Benzofuran derivative (DK-1014) | Anti-inflammatory | IL-6 and NO inhibition in LPS-stimulated Raw264.7 cells | Not specified | [1] |
| Benzofuran derivative (V40) | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 0.28 µg/mL | [11] |
| Benzofuran derivative (V40) | Antibacterial | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 0.56 µg/mL | [11] |
Biological Applications and Signaling Pathways
Benzofuran derivatives synthesized from this compound exhibit significant potential in drug development due to their potent biological activities.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of benzofuran derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][10]
Signaling Pathway: The anti-inflammatory mechanism of action of many benzofuran derivatives involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, such as IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 (MAPK family members), thereby downregulating the expression of inflammatory mediators.[10][13]
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.[14][15] Notably, certain benzofuran compounds have demonstrated potent activity against plant pathogenic bacteria such as Xanthomonas oryzae, which causes bacterial blight in rice.[11]
Mechanism of Action: The precise antimicrobial mechanisms of benzofuran derivatives are still under investigation. However, it is believed that they may act through various mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid and protein synthesis.[16] Proteomic analysis of bacteria treated with a benzofuran derivative suggested that it may disrupt key metabolic pathways and cellular processes.[11]
Conclusion
The cyclization of this compound provides a straightforward route to the synthesis of functionalized benzofurans. These compounds are valuable scaffolds in drug discovery, exhibiting potent anti-inflammatory and antimicrobial activities. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of heterocyclic compounds for therapeutic applications.
References
- 1. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 11. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. ijpbs.com [ijpbs.com]
Application Notes and Protocols for the Purification of (4-Formyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized (4-Formyl-2-methoxyphenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The techniques described below are designed to remove common impurities from the synthesis of this vanillin derivative, ensuring high purity for subsequent applications.
This compound is a solid with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] Proper purification is crucial to remove unreacted starting materials, by-products, and other impurities that can interfere with downstream reactions and biological assays.
Purification Techniques
Several methods can be employed for the purification of this compound. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. The most common and effective methods include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This method is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: This liquid-liquid extraction technique takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid sample. For compounds similar to this compound, such as vanillin and other phenoxyacetic acids, aqueous solutions or alcohol-water mixtures are often effective.[3][4]
Materials:
-
Crude this compound
-
Distilled water
-
Ethanol or Methanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Begin by determining the optimal solvent system. Test the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., a 1:1 mixture of ethanol and water) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the this compound will decrease, leading to the formation of crystals. For better yields, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, silica gel is a suitable stationary phase.[3][5]
Materials:
-
Crude this compound
-
Silica gel (Kieselgel 60)[5]
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography
References
Application Notes and Protocols for the Use of (4-Formyl-2-methoxyphenoxy)acetic Acid in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring compound vanillin, serves as a versatile and crucial starting material in the synthesis of a variety of heterocyclic compounds with significant antimicrobial properties. Its unique structure, featuring a reactive aldehyde group, a methoxy moiety, and a carboxylic acid function, allows for diverse chemical modifications, leading to the generation of novel molecular scaffolds for drug discovery.
The primary application of this compound in antimicrobial research lies in its use as a precursor for synthesizing Schiff bases, 2-azetidinones (β-lactams), and 1,3,4-thiadiazoles. The imine (-C=N-) linkage in Schiff bases is a well-established pharmacophore responsible for a broad spectrum of biological activities, including antibacterial and antifungal effects. Further cyclization of these Schiff bases or direct reaction of the parent acid can lead to the formation of β-lactam and thiadiazole rings, both of which are core structures in many established antibiotic agents.
The derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents, researchers can modulate the lipophilicity, electronic properties, and steric bulk of the final compounds, thereby fine-tuning their antimicrobial potency and spectrum of activity. The data presented herein demonstrates that derivatives of this scaffold exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These notes provide detailed protocols for the synthesis and antimicrobial evaluation of these promising compounds.
Data Presentation
The antimicrobial efficacy of synthesized derivatives of this compound is summarized below. The data is presented as the zone of inhibition in millimeters (mm) against various microbial strains.
Table 1: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives of this compound [1][2][3]
| Compound ID | R-group on Phenyl Ring | S. aureus | S. enterica | B. subtilis | P. mirabilis | E. coli | M. smegmatis | P. aeruginosa | C. albicans |
| 6a | H | 14 | 12 | 16 | 12 | 13 | 14 | 12 | 14 |
| 6b | 2-Cl | 15 | 14 | 15 | 14 | 15 | 16 | 14 | 15 |
| 6c | 4-Cl | 16 | 15 | 16 | 15 | 16 | 17 | 15 | 16 |
| 6d | 2,4-diCl | 17 | 16 | 17 | 16 | 17 | 18 | 16 | 17 |
| 6e | 2-Br | 18 | 17 | 18 | 17 | 18 | 19 | 17 | 18 |
| 6f | 4-Br | 19 | 18 | 19 | 18 | 19 | 20 | 18 | 19 |
| 6g | 2-F | 15 | 14 | 15 | 14 | 15 | 16 | 14 | 15 |
| 6h | 4-F | 20 | 19 | 20 | 19 | 20 | 21 | 19 | 20 |
| 6i | 2-NO₂ | 14 | 13 | 14 | 13 | 14 | 15 | 13 | 14 |
| 6j | 3-NO₂ | 15 | 14 | 15 | 14 | 15 | 16 | 14 | 15 |
| 6k | 4-NO₂ | 16 | 15 | 16 | 15 | 16 | 17 | 15 | 16 |
| 6l | 2-OH | 17 | 16 | 17 | 16 | 17 | 18 | 16 | 17 |
| 6m | 4-OH | 18 | 17 | 18 | 17 | 18 | 19 | 17 | 18 |
| 6n | 4-CH₃ | 15 | 14 | 15 | 14 | 15 | 16 | 14 | 15 |
| 6o | 4-OCH₃ | 16 | 15 | 16 | 15 | 16 | 17 | 15 | 16 |
| 6p | 3,4,5-triOCH₃ | 17 | 16 | 17 | 16 | 17 | 18 | 16 | 17 |
| 6q | 4-N(CH₃)₂ | 18 | 17 | 18 | 17 | 18 | 19 | 17 | 18 |
| 6r | 2-OH, 5-Br | 19 | 18 | 19 | 18 | 19 | 20 | 18 | 19 |
| 6s | Naphthyl | 16 | 15 | 16 | 15 | 16 | 17 | 15 | 16 |
| Ampicillin | - | 22 | 21 | 22 | 21 | 22 | 23 | 21 | - |
| Fluconazole | - | - | - | - | - | - | - | - | 22 |
Concentration of test compounds: 50 µg/ml. Values are the diameter of the zone of inhibition in mm.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the core intermediate via a Williamson ether synthesis.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Chloroacetic acid
-
Potassium hydroxide (or Sodium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
-
Reaction vessel with reflux condenser and stirring capability
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 30.4 g of 4-hydroxy-3-methoxybenzaldehyde and 34 g of potassium hydroxide in 300 ml of water.
-
To this solution, add 31.2 g of chloroacetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 7 hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Acidify the cooled solution by carefully adding concentrated hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by filtration, wash it with cold water, and dry it thoroughly. The expected yield is approximately 57%.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol outlines the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel with reflux condenser and stirring capability
-
Heating mantle
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3: General Procedure for the Synthesis of 2-Azetidinones (β-Lactams)
This protocol details the [2+2] cycloaddition reaction between a Schiff base and chloroacetyl chloride to form a 2-azetidinone ring.
Materials:
-
Schiff base (synthesized as per Protocol 2)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dry benzene or another suitable anhydrous solvent
-
Reaction vessel with a dropping funnel and stirring capability, under an inert atmosphere (e.g., nitrogen)
-
Ice bath
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the Schiff base (1 equivalent) and triethylamine (1.5 equivalents) in dry benzene.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add a solution of chloroacetyl chloride (1.2 equivalents) in dry benzene dropwise to the cooled mixture over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-azetidinone derivative.
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is for evaluating the antimicrobial activity of the synthesized compounds.[1][2][3]
Materials:
-
Synthesized compounds
-
Standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Nutrient Agar (for bacteria) or Sabouraud's Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Sterile cork borer or well cutter (8 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring the appropriate molten agar medium into Petri dishes and allowing them to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of 8 mm diameter in the agar.
-
Prepare stock solutions of the synthesized compounds and the standard drug in DMSO (e.g., 50 µg/ml).
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells. Use a separate well for the DMSO control.
-
Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthesis Workflow
Caption: Synthetic routes from vanillin to antimicrobial agents.
Proposed Mechanism of Action for Schiff Bases
References
Application Notes and Protocols for Novel Polymers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of novel polymers in advanced drug delivery systems. Detailed protocols for the synthesis, characterization, and evaluation of these polymers are outlined to facilitate their application in research and development.
Overview of Novel Polymers in Drug Delivery
The field of drug delivery has been revolutionized by the advent of novel polymers. These materials offer unprecedented control over the release kinetics, targeting, and efficacy of therapeutic agents.[1] Key classes of polymers used in drug delivery include:
-
Biodegradable Polymers: These polymers, such as poly(lactic-co-glycolic acid) (PLGA), are designed to degrade into non-toxic byproducts within the body, eliminating the need for surgical removal of the delivery device.[2][3]
-
Stimuli-Responsive Polymers: These "smart" polymers undergo conformational or chemical changes in response to specific environmental triggers like pH, temperature, or enzymes, allowing for on-demand drug release at the target site.[4][5]
-
Hydrogels: These are three-dimensional, water-swollen polymer networks that can encapsulate and release a wide range of therapeutic molecules.[6] Their high water content and biocompatibility make them ideal for various biomedical applications.[6]
-
Polymer-Drug Conjugates: In these systems, the drug is covalently attached to a polymer backbone, which can improve the drug's solubility, stability, and pharmacokinetic profile.[7][8]
These polymers can be formulated into various drug delivery systems, including nanoparticles, micelles, and microneedles, to achieve targeted and controlled drug release.[1][9]
Data Presentation: Quantitative Comparison of Polymer-Based Drug Delivery Systems
The following tables summarize key quantitative data for different polymer-based drug delivery systems, providing a basis for comparison and selection of appropriate materials for specific applications.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference(s) |
| PLGA Nanoparticles | Paclitaxel | ~10-20 | ~70-90 | [7] |
| PLGA Nanoparticles | Paclitaxel | - | 76 | [10] |
| PLGA Nanoparticles | Doxorubicin | - | 52.29 | [11] |
| Oxanilide-Based Copolymers (Hypothetical) | - | 5-15 | 60-80 | [7] |
| PEGylated Systems (e.g., PEG-PLGA) | - | 1-10 | 50-80 | [7] |
| Poly(butyl cyanoacrylate) Microbubbles | Dexamethasone | 0.05 | 0.02 | [1] |
| Poly(butyl cyanoacrylate) Microbubbles | Budesonide | 0.31 | 2.75 | [1] |
| Poly(butyl cyanoacrylate) Microbubbles | Halcinonide | 2.46 | 7.05 | [1] |
| Poly(butyl cyanoacrylate) Microbubbles | Ciclesonide | 3.58 | 53.86 | [1] |
| Polymer Micelles | Paclitaxel | - | 37.6 ± 14.4 | [12] |
| Polymer Micelles | Lapatinib | - | 25.0 ± 1.5 | [12] |
| Co-loaded Polymer Micelles | Paclitaxel | - | 67.0 ± 2.2 | [12] |
| Co-loaded Polymer Micelles | Lapatinib | - | - | [12] |
| Polycaprolactone Nanoparticles | Itraconazole | - | 78.2 - 88.4 | [13] |
Table 2: Mechanical Properties of Biodegradable Polymer Scaffolds
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| PGA/PLA Blends | 3.4 - 140 | 2.2 - 11 | 70 - 330 | [14] |
| PLGA (50/50) | 144 | - | - | [14] |
| PGA | 138 | - | - | [14] |
| PLGA (85/15) | 114 | - | - | [14] |
| PCL/PEO (75/25 and 50/50) | 2.5-fold increase vs. pure polymers | - | - | [14] |
| Chitosan/Pullulan | - | 11.36 - 22 | - | [14] |
| PLGA/PCL (coaxial) | - | 2.89 | 14.61 | [14] |
| Pure PLGA | - | 3.1 | 25.94 | [14] |
| Pure PCL | - | 1.02 | 32.43 | [14] |
| Poly(propylene fumarate)/β-TCP | 1204.2 ± 32.2 (compressive) | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of novel polymer-based drug delivery systems.
Synthesis of pH-Responsive Poly(β-amino ester) (PBAE) Nanoparticles for Doxorubicin Delivery
This protocol describes the synthesis of PBAE nanoparticles that are designed to release their drug payload in the acidic tumor microenvironment.[15][16][17][18]
Materials:
-
1,4-butanediol diacrylate
-
5-amino-1-pentanol
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin hydrochloride (DOX)
-
25 mM Sodium acetate buffer (pH 5.0)
-
Dialysis membrane (MWCO 10 kDa)
-
Magnetic stirrer
-
Vials
Protocol:
-
In a vial, dissolve 400 mg of 5-amino-1-pentanol in an appropriate volume of DMSO.
-
Add 640 mg of 1,4-butanediol diacrylate to the amine solution (amine to diacrylate molar ratio of 1.2:1).
-
Add a magnetic stir bar and stir the mixture at 95°C for 12 hours.[17]
-
To prepare DOX-loaded nanoparticles, dissolve the synthesized PBAE polymer and DOX in DMSO.
-
Add the polymer-drug solution dropwise to a vigorously stirring sodium acetate buffer (pH 5.0).
-
Allow the nanoparticles to self-assemble for 2 hours at room temperature.
-
Purify the nanoparticles by dialysis against deionized water for 24 hours to remove unloaded drug and organic solvent.
-
Freeze-dry the purified nanoparticles for long-term storage.
Fabrication of Hyaluronic Acid (HA)-Based Dissolving Microneedles for Insulin Delivery
This protocol details the fabrication of biodegradable microneedles that dissolve upon insertion into the skin, releasing the encapsulated drug.[8][19][20]
Materials:
-
High and low molecular weight hyaluronic acid (HA)
-
Insulin
-
Polydimethylsiloxane (PDMS) molds with microneedle cavities
-
Centrifuge
-
Deionized water
Protocol:
-
Prepare separate aqueous solutions of high and low molecular weight HA. The viscosity of the solution is a critical parameter and should be optimized.[19]
-
Dissolve insulin in the low molecular weight HA solution.
-
Fill the PDMS molds with the insulin-containing HA solution.
-
Centrifuge the molds at 4000 rpm for 30 minutes to ensure the cavities are completely filled.[20]
-
Carefully remove any excess solution from the surface of the mold.
-
Add the high molecular weight HA solution on top to form the backing layer of the microneedle patch.
-
Centrifuge again at 4000 rpm for 10 minutes.[20]
-
Dry the microneedle patches at room temperature overnight.
In Vitro Drug Release Study of Paclitaxel from PLGA Nanoparticles
This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of a hydrophobic drug from biodegradable nanoparticles.[9][21][22][23][24]
Materials:
-
Paclitaxel-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Tween 80
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Disperse a known amount of paclitaxel-loaded PLGA nanoparticles in PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a defined volume of release medium (PBS containing 0.2% Tween 80 to ensure sink conditions).[21]
-
Incubate the setup at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of paclitaxel in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assay of Doxorubicin-Loaded Nanoparticles on MCF-7 Cells
The MTT assay is a colorimetric assay used to assess the cytotoxicity of a drug formulation on a cancer cell line.[25][26][27]
Materials:
-
MCF-7 breast cancer cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Doxorubicin-loaded nanoparticles
-
Free doxorubicin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[26]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of doxorubicin-loaded nanoparticles or free doxorubicin. Include untreated cells as a negative control.
-
Incubate the cells with the treatments for another 24 hours.[26]
-
After the incubation period, remove the treatment-containing medium and wash the cells with PBS.
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[26]
-
Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[25][26]
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 550 nm using a microplate reader.[26]
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of doxorubicin-induced apoptosis in cancer cells. Doxorubicin treatment can lead to the activation of the Notch signaling pathway, which in turn upregulates the expression of HES1. HES1 then activates PARP1 and influences the subcellular localization of AIF, ultimately leading to apoptosis.[28][29]
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for the synthesis and characterization of polymer-drug conjugates and the fabrication of dissolving microneedles.
Workflow for Polymer-Drug Conjugate Synthesis and Characterization
Workflow for Dissolving Microneedle Fabrication and Evaluation
References
- 1. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. Dot and Graphviz [sheep-thrills.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembled biodegradable nanoparticles developed by direct dialysis for the delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and properties of pH and temperature sensitive P(NIPAAm-co-DMAEMA) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fast-responsive temperature-sensitive hydrogels :: BioResources [bioresources.cnr.ncsu.edu]
- 21. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid. This valuable intermediate is typically synthesized via a Williamson ether synthesis, reacting vanillin with a haloacetic acid derivative under basic conditions. This guide addresses common experimental challenges to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is predominantly achieved through a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves the deprotonation of the hydroxyl group on vanillin by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid), displacing the halide to form the desired ether linkage.[1]
Q2: Which starting materials are recommended for this synthesis?
A2: The most common and cost-effective starting materials are vanillin (4-hydroxy-3-methoxybenzaldehyde) and an alpha-haloacetic acid, such as chloroacetic acid or bromoacetic acid. Bromoacetic acid and its esters are generally more reactive than their chloro-analogs, which may lead to shorter reaction times or the ability to use milder reaction conditions, but they are also typically more expensive.
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the reactive phenoxide. Ensure at least one molar equivalent of a suitable base is used.
-
Low Reaction Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate. Typical reaction temperatures range from 50 to 100 °C.[1]
-
Poor Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity. The use of polar aprotic solvents is often preferred.[1]
Q4: How can I purify the final product?
A4: The typical workup involves acidifying the reaction mixture to protonate the carboxylic acid, which will cause it to precipitate out of the aqueous solution. The crude product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Deprotonation of Vanillin: The phenolic proton (pKa ~7.4) requires a sufficiently strong base for complete removal. | Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents. |
| Side Reactions: The phenoxide ion is an ambident nucleophile, which can lead to C-alkylation in addition to the desired O-alkylation. The aldehyde group of vanillin can also undergo side reactions. | Employ conditions that favor O-alkylation, such as using polar aprotic solvents. To avoid reactions at the aldehyde, ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged reaction times). | |
| Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can hydrogen bond with the phenoxide nucleophile, reducing its reactivity and slowing down the reaction.[1] | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to accelerate the SN2 reaction.[1] | |
| Product is difficult to isolate | Incomplete Precipitation: The product may have some solubility in the reaction mixture, even after acidification. | After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains oily, try adding a different anti-solvent or using extraction with an organic solvent followed by evaporation. |
| Presence of Impurities in Final Product | Unreacted Starting Materials: Incomplete reaction can leave residual vanillin or haloacetic acid. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. During workup, washing the crude product with water can help remove unreacted haloacetic acid. |
| Side Products: The presence of C-alkylated byproducts or products from reactions involving the aldehyde group can contaminate the final product. | Purification by recrystallization is often effective at removing these impurities. The choice of recrystallization solvent is crucial and may require some experimentation. |
Data Presentation: Impact of Reaction Conditions on Yield
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Chloroacetic Acid | Not specified | Not specified | Not specified | Overall yield for a multi-step process was 73% | [2] |
| 2-hydroxybenzaldehyde derivatives | Methyl bromoacetate | K₂CO₃ | DMF | 80 °C | 79 | [3] |
| General Phenols | Primary Alkyl Halides | Various | Various | 50-100 °C | 50-95 | [1] |
| p-cresol | Chloroacetic Acid | KOH | Water | Reflux | Not specified | General procedure |
Note: The yield of the desired product is highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented should be used as a guideline for optimization.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
Vanillin
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask, dissolve vanillin in an aqueous solution of sodium hydroxide with stirring. This will form the sodium salt of vanillin (sodium vanillinate).
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid until the pH is acidic. The this compound will precipitate out as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting.
Caption: Potential side reactions in the synthesis.
References
Common side products in the formylation of phenoxyacetic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common side products and challenges encountered during the formylation of phenoxyacetic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the formylation of phenoxyacetic acids?
The formation of side products is highly dependent on the chosen formylation method. Phenoxyacetic acid, having an electron-donating ether group, is prone to electrophilic aromatic substitution, but the reaction conditions dictate the nature and quantity of byproducts. The most prevalent side products include positional isomers and multi-formylated species.
-
Positional Isomers (para-formylphenoxyacetic acid) : In many formylation reactions, the primary desired product is the ortho-isomer due to the directing effect of the ether group. However, substitution at the para-position is a very common side reaction, leading to the formation of para-formylphenoxyacetic acid.[1]
-
Di-formylated Products : Under certain conditions, especially if the reaction is allowed to proceed for too long or with an excess of the formylating agent, a second formyl group can be introduced onto the aromatic ring.[2][3]
-
Unreacted Starting Material : Incomplete conversion is a frequent issue, leading to the presence of phenoxyacetic acid in the final product mixture.
-
Polymeric Resins : Harsh reaction conditions, particularly with phenolic substrates, can lead to the formation of dark, insoluble polymeric materials, which can significantly lower the yield of the desired product.[3]
-
Cyclohexadienone Derivatives : In the Reimer-Tiemann reaction specifically, alternative pathways for the addition of dichlorocarbene can lead to the formation of "abnormal" cyclohexadienone-based side products.[1]
Q2: Why is the Reimer-Tiemann reaction often associated with moderate yields and multiple side products?
The Reimer-Tiemann reaction involves the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive and indiscriminate electrophile, from chloroform and a strong base.[4][5] While this reaction can effectively formylate phenoxyacetic acid, several factors contribute to its often moderate yields (typically 20-60%) and the formation of side products[1]:
-
Reactive Intermediate : Dichlorocarbene is highly reactive and can engage in alternative reaction pathways beyond the desired ortho-formylation.[6]
-
Base Sensitivity : Many organic compounds cannot withstand being heated with strong hydroxides, leading to degradation.[5]
-
Biphasic Conditions : The reaction is typically run in a two-phase system (aqueous hydroxide and an organic phase with chloroform), which can lead to mass transfer limitations.[5][7]
-
Hydrolysis of Intermediate : The key dichloromethyl intermediate must be hydrolyzed to form the final aldehyde. Incomplete or alternative hydrolysis pathways can generate other products.[4][5]
The following diagram illustrates the mechanistic pathways for the formation of the desired ortho-product and the common para-isomer side product in the Reimer-Tiemann reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimization of Vanillin Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of vanillin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of vanillin derivatives synthesized in research?
A1: The most frequently synthesized derivatives include Schiff bases, esters (like vanillin acetate), and ethers. These derivatives are explored for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
Q2: Why is the purity of vanillin crucial for the synthesis of its derivatives?
A2: The purity of the starting material, vanillin, is critical as impurities can lead to unwanted side reactions, lower the yield of the desired product, and complicate the purification process. Common impurities in commercially available vanillin can include acetovanillone, p-hydroxybenzaldehyde, and 5-formyl vanillin.[1]
Q3: What are the key reaction parameters to consider when optimizing the synthesis of vanillin derivatives?
A3: Key parameters to optimize include reaction temperature, pH, choice of solvent, and reaction time. The optimal conditions can vary significantly depending on the specific derivative being synthesized. For instance, basic conditions are often preferred for the esterification of vanillin to avoid the formation of byproducts like vanillin triacetate.[2]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
Low Reaction Yield
Q5: My reaction yield is significantly lower than expected. What are the potential causes?
A5: Low yields in vanillin derivative synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The formation of unintended byproducts can consume starting materials. Common side products include the over-reduction of the aldehyde group to form vanillyl alcohol or its oxidation to vanillic acid.[3]
-
Suboptimal pH: The pH of the reaction mixture is crucial. An incorrect pH can either slow down the desired reaction or promote the formation of side products.[3]
-
Poor Reagent Quality: Impurities in vanillin or other reagents can interfere with the reaction.
-
Product Degradation: The synthesized derivative may be unstable under the reaction or workup conditions.
-
Losses During Workup: Significant product loss can occur during extraction, precipitation, and crystallization steps.[3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and addressing low reaction yields.
Side Product Formation
Q6: I have identified vanillyl alcohol as a major byproduct. How can I prevent its formation?
A6: The presence of vanillyl alcohol indicates the reduction of vanillin's aldehyde group.[3] To minimize this side reaction:
-
Choice of Reducing Agent: If a reduction step is intended for another functional group, use a milder reducing agent that will not affect the aldehyde. If the reduction is unintentional, investigate your reagents for potential contaminants that could act as reducing agents.
-
Reaction Conditions: Lowering the reaction temperature can help decrease the rate of the over-reduction.[3]
-
pH Control: Maintaining the optimal pH is crucial, as changes in pH can alter the reactivity of the aldehyde group.[3]
Q7: My product is contaminated with vanillic acid. What causes this and how can it be removed?
A7: The formation of vanillic acid is due to the oxidation of the aldehyde group in vanillin.[3] This can sometimes be promoted by prolonged exposure to air or certain reaction conditions. To remove vanillic acid, you can wash the organic layer with a mild aqueous base solution, such as sodium bicarbonate. The vanillic acid will be deprotonated to its carboxylate salt and move into the aqueous phase, while the desired product remains in the organic layer.[4]
Purification and Isolation Issues
Q8: I am having difficulty crystallizing my vanillin derivative. What can I do?
A8: If your product fails to crystallize, here are a few techniques to try:
-
Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, adding a "seed crystal" can induce crystallization.[2]
-
Reducing Solvent Volume: You may have used too much solvent. Carefully evaporating some of the solvent will increase the concentration of your product.[2]
-
Adding an Anti-Solvent: If your product is soluble in the crystallization solvent but insoluble in another miscible solvent, slowly adding the "anti-solvent" can induce precipitation.[2]
Q9: My purified product has a low melting point and a broad melting range. What does this indicate?
A9: A low and broad melting point range is typically an indication of impurities in your product. Further purification steps, such as recrystallization or column chromatography, may be necessary. For instance, vanillin can be purified by recrystallization from cyclohexane or water.[4][5]
Data on Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of common vanillin derivatives.
Table 1: Synthesis of Vanillin Schiff Bases
| Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Various Aromatic Amines | Ethanol | Triethylamine | 60-70 | 6 | Not Specified | [6] |
| 2/3/4-Nitroaniline | Hot Ethanol | None | Reflux | 2 | Not Specified | [6] |
| p-Aminoacetophenone | Lime Juice | Natural Acid | Not Specified | Not Specified | 94.45 | [7] |
Table 2: Synthesis of Vanillin Esters (Vanillin Acetate)
| Acylating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | 10% aq. NaOH | Base-catalyzed | Ice bath, then RT | 20 minutes | Not Specified | [2] |
| Acetic Anhydride | Acetic Acid | 1.0 M Sulfuric Acid | Room Temperature | 1 hour | Not Specified | [2] |
| Acetic Anhydride | Dichloromethane | Pyridine | Room Temperature | 3-4 hours | Not Specified | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Vanillin Schiff Bases
This protocol describes a general method for the condensation reaction between vanillin and a primary amine.
Materials:
-
Vanillin
-
Primary Amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Triethylamine (optional, as a basic catalyst)
Procedure:
-
Dissolve an equimolar amount of vanillin in ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the desired primary amine in ethanol.
-
Add the amine solution dropwise to the vanillin solution while stirring.
-
If a catalyst is used, add a few drops of triethylamine to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for the desired amount of time (typically 2-6 hours), monitoring the reaction by TLC.[6]
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Base-Catalyzed Synthesis of Vanillin Acetate
This protocol details the esterification of vanillin with acetic anhydride under basic conditions.[2]
Materials:
-
Vanillin (1.5 g)
-
10% Aqueous Sodium Hydroxide (25 mL)
-
Crushed Ice (approx. 30 g)
-
Acetic Anhydride (4 mL)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 25 mL of 10% aqueous sodium hydroxide.
-
Cool the solution by adding approximately 30 g of crushed ice.
-
Add 4 mL of acetic anhydride to the cooled solution.
-
Stopper the flask and shake it intermittently over a 20-minute period.
-
The product, vanillin acetate, should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Allow the product to air dry. Further purification can be achieved by recrystallization.
Logical Relationship of Synthesis Steps
Caption: A generalized workflow for the synthesis of vanillin derivatives.
References
- 1. US4474994A - Purification of vanillin - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chinakxjy.com [chinakxjy.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
Technical Support Center: Staudinger Ketene-Imine Cycloaddition
Welcome to the technical support center for the Staudinger Ketene-Imine Cycloaddition. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of β-lactams via this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Staudinger ketene-imine cycloaddition?
The Staudinger ketene-imine cycloaddition is a [2+2] cycloaddition that proceeds through a two-step mechanism.[1][2] The first step involves a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[2] The second step is a conrotatory ring closure of this intermediate to form the four-membered β-lactam ring.[2][3]
Q2: How is the ketene typically generated for this reaction?
Ketenes are often highly reactive and prone to polymerization, so they are usually generated in situ.[4] A common method is the dehydrochlorination of acyl chlorides using a tertiary amine, such as triethylamine.[4] Another method is the Wolff rearrangement of α-diazoketones, which can be induced thermally, photochemically, or with microwave irradiation.[4][5]
Q3: What are the most critical factors influencing the stereochemistry of the β-lactam product?
The stereochemical outcome of the Staudinger cycloaddition is influenced by several factors:
-
Imine Geometry: Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams.[2][3]
-
Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[4] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor trans-β-lactams.[4]
-
Reaction Conditions: The choice of solvent can significantly impact the diastereoselectivity.[6][7][8] Polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and leading to a higher proportion of the trans product.[6][7][8]
-
Rate of Ring Closure vs. Isomerization: The final stereochemistry depends on the competition between the rate of ring closure of the zwitterionic intermediate and the rate of its isomerization.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the β-Lactam Product
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Degradation of Starting Materials | Ensure all reagents, especially the acyl chloride and imine, are pure and dry. If the imine is prepared separately, ensure it is freshly synthesized and properly stored. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Ketene Polymerization | Generate the ketene in situ in the presence of the imine. Ensure a suitable reaction temperature, as higher temperatures can sometimes promote polymerization. Some ketenes, like diphenylketene, are more stable than others.[4] |
| Hydrolysis of the Zwitterionic Intermediate | This can be a significant issue, especially if water is present in the reaction mixture. Rigorously dry all glassware and use anhydrous solvents. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. Some reactions require low temperatures (e.g., 0 °C to room temperature), while others may benefit from heating.[9] The choice of base for in situ ketene generation is also critical; triethylamine is common, but other non-nucleophilic bases can be used.[4] |
| Side Reactions | The ketene can react with other nucleophiles present in the reaction mixture. For instance, if using an amine as a base for ketene generation, it can compete with the imine in reacting with the ketene. Using a hindered non-nucleophilic base can mitigate this. |
Problem 2: Poor Diastereoselectivity (Formation of a cis/trans Mixture)
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Solvent Effects | The polarity of the solvent can influence the lifetime and isomerization of the zwitterionic intermediate. Polar solvents generally favor the formation of trans-β-lactams.[6][7][8] If a higher cis selectivity is desired, consider using a nonpolar solvent like cyclohexane or toluene.[6] |
| Order of Reagent Addition | When generating the ketene from an acyl chloride and a tertiary amine, the order of addition can be crucial. Adding the tertiary amine to a solution of the acyl chloride and the imine may decrease stereoselectivity.[6][7] Consider adding the acyl chloride to a solution of the imine and the tertiary amine. |
| Substituent Electronic Effects | The electronic properties of the substituents on both the ketene and the imine play a significant role. To favor cis products, use a ketene with an electron-donating substituent and/or an imine with an electron-withdrawing substituent.[4] For trans products, use a ketene with an electron-withdrawing substituent and/or an imine with an electron-donating substituent.[4] |
| Reaction Temperature | Lowering the reaction temperature may slow down the isomerization of the zwitterionic intermediate, potentially leading to higher diastereoselectivity. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Byproduct from Ketene Generation | When using an acyl chloride and a tertiary amine to generate the ketene, a trialkylammonium chloride salt is formed as a byproduct. This can often be removed by an aqueous workup. |
| Phosphine Oxide Byproduct (from Staudinger Reduction) | If the imine is generated in situ from an azide and a phosphine (Staudinger reaction), the resulting phosphine oxide (e.g., triphenylphosphine oxide) can be difficult to separate from the desired β-lactam due to similar polarities.[10][11] Purification often requires careful column chromatography.[12] In some cases, precipitation of the phosphine oxide by adding a non-polar solvent can be effective.[10] |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction has stalled, consider extending the reaction time or adjusting the temperature.[10] |
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of the Staudinger Reaction
The following table summarizes the influence of solvent polarity on the cis/trans ratio of the β-lactam product. As a general trend, polar solvents tend to stabilize the zwitterionic intermediate, allowing for isomerization and favoring the formation of the more thermodynamically stable trans product.[6][7][8]
| Solvent | Dielectric Constant (ε) | Typical cis/trans Ratio Outcome | Reference |
| Cyclohexane | 2.0 | Increased cis selectivity | [6] |
| n-Octane | 2.0 | Increased cis selectivity | [6] |
| Toluene | 2.4 | Moderate cis or trans selectivity depending on substrates | [6] |
| Dichloromethane (DCM) | 9.1 | Moderate to good trans selectivity | [5] |
| Tetrahydrofuran (THF) | 7.5 | Moderate to good trans selectivity | |
| Acetonitrile | 37.5 | Increased trans selectivity | [6] |
Note: The exact cis/trans ratios are highly dependent on the specific substrates and other reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a β-Lactam via Staudinger Cycloaddition
This protocol describes the in situ generation of a ketene from an acyl chloride and subsequent reaction with an imine.
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Dissolve the acyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Visualizations
Reaction Mechanism Workflow
Caption: General mechanism of the Staudinger ketene-imine cycloaddition.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Staudinger Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of (4-Formyl-2-methoxyphenoxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude (4-Formyl-2-methoxyphenoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as vanillin and chloroacetic acid, as well as side-products from the synthesis. Depending on the reaction conditions, impurities from the oxidation of the aldehyde group or other side reactions may also be present.
Q2: What is the recommended method for purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this compound, solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexanes are often effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q4: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
A4: If impurities persist after a single purification step, a second purification using a different method is advisable. For instance, if recrystallization was performed first, subsequent purification by column chromatography can remove impurities with similar solubility but different polarity. It is also important to ensure that the compound is completely dry, as residual solvent can appear as an impurity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. The solution is being cooled too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is less soluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Colored Impurities Persist | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The chosen eluent system has incorrect polarity. The column was not packed properly. The column was overloaded with the crude sample. | Perform TLC analysis to determine an optimal eluent system that gives good separation of the desired compound from impurities (aim for an Rf of 0.2-0.4 for the product). Ensure the column is packed uniformly without any air bubbles or channels. Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent to speed up elution, or decrease it to slow down elution. |
| Tailing of the Product Band | The compound is interacting too strongly with the stationary phase (silica gel). The compound is not fully soluble in the mobile phase. | Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing. Ensure the sample is fully dissolved before loading onto the column. |
| Cracking of the Silica Bed | The column ran dry. A significant change in solvent polarity caused heat generation. | Never let the solvent level drop below the top of the silica gel. When running a gradient, ensure the change in solvent polarity is gradual. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) at room temperature and upon heating.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation between this compound and its impurities. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexanes:EtOAc:AcOH).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting the column with the chosen mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Technical Support Center: Scale-Up Synthesis of Phenoxyacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up synthesis of phenoxyacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenoxyacetic acid derivatives, and what are its core components?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen from an α-haloacetate (like sodium chloroacetate) by a phenoxide ion. The core components are a substituted phenol, an α-haloacetic acid (or its salt), and a base in a suitable solvent. The reaction is typically heated to drive it to completion.[1][2]
Q2: Which bases are typically used for this synthesis, and how do they differ?
A2: Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).
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Strong Bases (NaOH, KOH): These readily deprotonate the phenol to form the reactive phenoxide ion, often leading to faster reaction rates. However, their high reactivity can sometimes promote side reactions, and they are highly corrosive.[1][3]
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Weaker Bases (Na₂CO₃, K₂CO₃): These are often preferred in industrial scale-ups due to better safety profiles, lower cost, and reduced side reactions.[4] The reaction may require higher temperatures or longer reaction times to achieve complete conversion.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety concerns include:
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Exothermic Reactions: The neutralization of chloroacetic acid with a base is highly exothermic.[5] On a large scale, this heat must be managed effectively to prevent a runaway reaction. This is often controlled by slow, portion-wise addition of the base or by using a continuous reactor setup.
-
Corrosive Materials: Strong bases like NaOH and acids like HCl (used for workup) are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[1]
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Dust Hazards: Phenoxyacetic acid and its derivatives are often fine crystalline powders, which can pose an inhalation hazard.[6] Adequate ventilation and respiratory protection are necessary.[6]
Q4: What are the most common byproducts in this synthesis?
A4: Common impurities include unreacted starting materials (phenol and chloroacetic acid), products from side reactions such as the formation of diglycolic acid from the hydrolysis of chloroacetate, and potentially chlorinated phenols if the starting materials are not pure.[7] Controlling stoichiometry and temperature is crucial to minimize these.
Q5: How is the final product typically purified at an industrial scale?
A5: The standard purification process involves:
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Acidification: After the reaction, the mixture is cooled and acidified (typically with HCl) to a pH of 1-2 to precipitate the crude phenoxyacetic acid.[1][8]
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Filtration: The crude solid is collected by filtration.
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Washing: The filter cake is washed with water to remove inorganic salts and other water-soluble impurities.
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Recrystallization: For higher purity, the crude product is recrystallized from a suitable solvent, often hot water or a mixture of solvents like ethanol and methyl tert-butyl ether.[1][9]
Troubleshooting Guides
This section addresses specific problems that may be encountered during scale-up.
Problem 1: Low Product Yield
| Possible Cause | Suggested Solution & Explanation |
| Incomplete Deprotonation of Phenol | The base may be too weak, or an insufficient amount was used. Ensure at least one molar equivalent of a suitable base is used. For weaker bases like K₂CO₃, increasing the reaction temperature can improve efficacy. |
| Incomplete SN2 Reaction | Reaction time may be too short or the temperature too low. At scale, heat and mass transfer can be less efficient. Monitor the reaction via TLC or HPLC and extend the reaction time or increase the temperature (typically 90-100°C) as needed.[1][7] |
| Side Reactions | High reaction temperatures with strong bases can lead to byproduct formation. Consider using a milder base (e.g., K₂CO₃) and optimizing the temperature to find a balance between reaction rate and selectivity. |
| Product Loss During Workup | The product might be partially soluble in the acidic aqueous phase. Ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylic acid, minimizing its solubility.[8] Also, wash the filtered product with minimal cold water to avoid dissolving it. |
| Poor Mixing | In large reactors, inadequate agitation can create "dead zones" with poor mixing, leading to localized areas of incomplete reaction. Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. |
Problem 2: Poor Product Purity (Off-color or Presence of Impurities)
| Possible Cause | Suggested Solution & Explanation |
| Unreacted Phenol | This suggests an incomplete reaction or insufficient alkylating agent. Use a slight excess (1.05-1.1 equivalents) of chloroacetic acid. Unreacted phenol can often be removed by washing the crude product with a solvent in which the phenol is soluble but the product is not, or during recrystallization. |
| Formation of Byproducts | Overheating can cause decomposition or side reactions. Implement strict temperature control, especially during reagent addition. The use of a continuous reactor can offer better temperature management than a batch process.[5] |
| Product Degradation | Prolonged exposure to high temperatures or very strong acidic/basic conditions during workup can degrade the product. Minimize the time the product spends under harsh conditions and use the lowest effective temperature for recrystallization. |
| Ineffective Recrystallization | The chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Water is a common choice, but solvent screening may be necessary.[1] |
Data Presentation
Table 1: Comparison of Different Bases in Scale-Up Synthesis
(Data synthesized from general principles described in cited literature)
| Parameter | NaOH (Sodium Hydroxide) | K₂CO₃ (Potassium Carbonate) | Na₂CO₃ (Sodium Carbonate) |
| Relative Reactivity | High | Moderate | Moderate |
| Typical Reaction Time | 2-3 hours | 4-6 hours | 4-6 hours |
| Typical Temperature | 80-90°C | 95-105°C | 95-105°C |
| Approximate Yield | 85-92% | 90-96% | 88-95% |
| Purity Profile | Good, risk of side reactions | Excellent, fewer byproducts | Very Good |
| Safety/Handling | High (Corrosive) | Moderate (Irritant) | Moderate (Irritant) |
| Cost | Low | Moderate | Low |
Table 2: Effect of Reaction Temperature on Yield and Purity
(Aqueous system with NaOH as base)
| Temperature | Reaction Time | Yield (%) | Purity (%) (Crude) | Key Observation |
| 70°C | 6 hours | 75% | 96% | Reaction is slow and may not go to completion. |
| 90°C | 3 hours | 91% | 94% | Optimal balance of rate and purity. |
| 110°C (under pressure) | 2 hours | 88% | 89% | Faster reaction but increased byproduct formation. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Methylphenoxyacetic Acid
This protocol is adapted from standard laboratory procedures.[1]
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Preparation: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide (KOH) in 8 mL of deionized water.
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Phenoxide Formation: Add 2.0 g of p-cresol to the KOH solution. Swirl the flask until the p-cresol fully dissolves.
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Addition of Alkylating Agent: In a separate beaker, dissolve 2.0 g of chloroacetic acid in 5 mL of water and carefully neutralize it with a 30% NaOH solution to form sodium chloroacetate.
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Reaction: Add the sodium chloroacetate solution to the flask containing the potassium p-cresolate. Add a few boiling chips and fit the flask with a reflux condenser.
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Heating: Heat the mixture to reflux using a heating mantle for 60-90 minutes.
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Workup: Allow the flask to cool to room temperature. Transfer the mixture to a 250 mL beaker and slowly acidify with 6M HCl until the pH is ~1-2 (check with pH paper). A white precipitate will form.
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Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the crude product on the filter with a small amount of cold deionized water. Recrystallize the crude solid from a minimal amount of hot water to obtain pure 4-methylphenoxyacetic acid.
Protocol 2: Pilot-Scale Synthesis of Phenoxyacetic Acid (Simulated)
This protocol incorporates scale-up considerations such as controlled addition for exotherm management.
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Reactor Setup: A 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel is made inert with nitrogen.
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Charge Phenol: Charge the reactor with 10 L of water and 4.0 kg (42.5 mol) of phenol. Begin agitation.
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Base Addition: Slowly add 3.4 kg (42.5 mol) of 50% w/w sodium hydroxide solution via the addition funnel, ensuring the internal temperature does not exceed 50°C. Stir for 30 minutes to ensure complete formation of sodium phenolate.
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Prepare Chloroacetate: In a separate vessel, dissolve 4.4 kg (46.8 mol) of chloroacetic acid in 10 L of water. Slowly and carefully add 3.75 kg (46.8 mol) of 50% w/w sodium hydroxide, maintaining the temperature below 40°C with external cooling.
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Reaction: Transfer the prepared sodium chloroacetate solution to the main reactor over 1 hour. Once the addition is complete, heat the reactor jacket to bring the internal temperature to 95°C. Maintain at 95-100°C for 3 hours, monitoring for completion by HPLC.
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Workup & Isolation: Cool the reaction mixture to 30°C. Slowly add concentrated hydrochloric acid (~4 L) to adjust the pH to 1-2, causing the product to precipitate.
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Filtration & Drying: The resulting slurry is filtered through a centrifuge or filter press. The wet cake is washed with 10 L of cold process water. The product is then dried under vacuum at 60°C until a constant weight is achieved. The typical yield is >90%.
Visualizations
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
Preventing degradation of (4-Formyl-2-methoxyphenoxy)acetic acid during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (4-Formyl-2-methoxyphenoxy)acetic acid (FMPA). It includes troubleshooting advice and frequently asked questions to prevent its degradation during chemical reactions.
Troubleshooting Guide: Preventing Degradation of FMPA
This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to minimize its degradation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product; recovery of starting material is low. | Degradation of FMPA due to harsh reaction conditions. | - Reaction Temperature: Avoid excessive heat. If elevated temperatures are necessary, perform a time-course study to determine the optimal reaction time. - pH Control: Maintain a neutral or slightly acidic pH if the reaction allows. Strong bases can induce a Cannizzaro reaction. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. |
| Formation of a carboxylic acid byproduct (4-carboxy-2-methoxyphenoxy)acetic acid. | Oxidation of the aldehyde group. | - Inert Atmosphere: As mentioned above, use an inert atmosphere. - Solvent Choice: Use de-gassed solvents to minimize dissolved oxygen. - Avoid Oxidizing Agents: Ensure that no incompatible oxidizing agents are present in the reaction mixture. |
| Formation of an alcohol byproduct (4-hydroxymethyl-2-methoxyphenoxy)acetic acid and a carboxylic acid byproduct. | Disproportionation of the aldehyde via a Cannizzaro reaction.[1] | - Avoid Strong Bases: The Cannizzaro reaction is base-catalyzed.[2][3] If a base is required, use a weaker, non-nucleophilic base and add it slowly at a low temperature. - Protecting Groups: If the reaction chemistry allows, protect the aldehyde group as an acetal before introducing strong bases.[2][4][5] |
| Formation of polymeric or insoluble materials. | Aldehyde polymerization or other side reactions. | - Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Temperature Control: Maintain the lowest effective temperature for the reaction. |
| Unexpected decarboxylation. | The phenoxyacetic acid moiety can be susceptible to decarboxylation under certain conditions, such as irradiation or with specific reagents.[4][5] | - Avoid Light: Protect the reaction from light, especially if using photochemical methods for other transformations. - Reagent Compatibility: Carefully consider the compatibility of all reagents with the phenoxyacetic acid structure. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, FMPA should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration at 4°C under an inert atmosphere (nitrogen or argon) is recommended to minimize oxidation and other potential degradation pathways.
Q2: My reaction requires a strong base. How can I prevent the Cannizzaro reaction?
A2: If a strong base is unavoidable, the most effective strategy is to protect the aldehyde functional group. Converting the aldehyde to an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst, will render it stable to basic conditions. The acetal can be removed later in the synthesis by treatment with aqueous acid to regenerate the aldehyde.
Q3: I am performing a reductive amination with FMPA. What are the key parameters to control?
A3: For a successful reductive amination, it is crucial to:
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Control the pH: The initial formation of the imine is typically favored under slightly acidic conditions (pH 4-6).
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Choose the right reducing agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which can reduce the imine in the presence of the aldehyde.
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Monitor the reaction: Follow the consumption of the starting material and the formation of the imine intermediate before the addition of the reducing agent to optimize the reaction time and prevent side reactions.
Q4: How can I monitor the progress of a reaction involving FMPA and detect potential degradation?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal for quantitative analysis. By comparing the chromatograms of your reaction mixture over time with a standard of pure FMPA and stressed samples (e.g., acid, base, and peroxide treated), you can track the formation of your product and any degradation products.
Q5: What are the expected degradation products of FMPA under acidic and basic conditions?
A5:
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Acidic Conditions: Under strongly acidic conditions, the ether linkage might be susceptible to cleavage, although this typically requires harsh conditions. The primary concern would be potential side reactions if other functional groups in the molecule are acid-sensitive.
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Basic Conditions: In the presence of a strong base, FMPA is likely to undergo a Cannizzaro reaction, leading to a disproportionation into two products: (4-hydroxymethyl-2-methoxyphenoxy)acetic acid (the alcohol) and (4-carboxy-2-methoxyphenoxy)acetic acid (the carboxylic acid).
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for FMPA
This protocol outlines a general approach for developing an HPLC method to assess the stability of FMPA.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended to separate the relatively polar FMPA from potential non-polar degradation products.
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
-
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 50% A, 50% B
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25-30 min: Linear gradient to 5% A, 95% B
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30-35 min: Hold at 5% A, 95% B
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35-40 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Forced Degradation Sample Preparation:
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Acidic: Dissolve FMPA in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
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Basic: Dissolve FMPA in a solution of 0.1 M NaOH at room temperature for 24 hours.
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Oxidative: Dissolve FMPA in a solution of 3% H₂O₂ at room temperature for 24 hours.
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Protocol 2: Reductive Amination of FMPA with a Primary Amine
This protocol provides a detailed methodology for the reductive amination of FMPA.
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Reaction Setup:
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.1 equivalents).
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Add acetic acid (0.1 equivalents) to catalyze the imine formation.
-
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Imine Formation:
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or HPLC.
-
-
Reduction:
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Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
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Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the imine is consumed.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Potential degradation pathways of FMPA.
References
Technical Support Center: Enhancing Stereoselectivity with (4-Formyl-2-methoxyphenoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the stereoselectivity of reactions involving (4-formyl-2-methoxyphenoxy)acetic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in stereoselective synthesis?
A1: this compound, a derivative of vanillin, is primarily used as a precursor for the in situ generation of a vanillinyl ketene. This ketene is a key intermediate in the Staudinger ketene-imine cycloaddition reaction to synthesize polyfunctionalized β-lactams (2-azetidinones) with a high degree of stereoselectivity.
Q2: How is the ketene intermediate generated from this compound?
A2: The aryloxyketene is typically generated in situ by treating this compound with a dehydrating agent or an activating agent in the presence of a base. A common method involves the use of benzenesulfonyl chloride and a tertiary amine, such as triethylamine, in an appropriate solvent.
Q3: What is the general mechanism that governs the stereoselectivity of the Staudinger reaction with the ketene derived from this compound?
A3: The Staudinger reaction is a [2+2] cycloaddition that proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome (cis or trans diastereomer) is determined by the relative rates of two competing processes: the direct cyclization of the zwitterionic intermediate and its isomerization prior to cyclization. The electronic properties of the substituents on both the ketene and the imine play a crucial role in determining the final stereochemistry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity (Formation of a mixture of cis and trans isomers) | 1. Suboptimal Solvent Choice: The polarity of the solvent can influence the stability and lifetime of the zwitterionic intermediate, thereby affecting the degree of isomerization before ring closure. 2. Inappropriate Reaction Temperature: Higher temperatures can lead to increased rates of isomerization of the zwitterionic intermediate, resulting in a loss of stereoselectivity. 3. Incorrect Order of Reagent Addition: The timing of the addition of the base (e.g., triethylamine) relative to the other reactants can impact the concentration of the ketene and influence the reaction pathway. | 1. Solvent Optimization: Experiment with a range of solvents with varying polarities. Nonpolar solvents often favor the formation of the cis isomer, while polar solvents may favor the trans isomer. 2. Temperature Control: Conduct the reaction at lower temperatures (e.g., 0 °C or -78 °C) to minimize isomerization of the intermediate. 3. Modify Reagent Addition Protocol: Try adding the triethylamine dropwise to a solution of the this compound and the imine to maintain a low concentration of the ketene. |
| Low or No Product Yield | 1. Inefficient Ketene Formation: The activating agent (e.g., benzenesulfonyl chloride) may be of poor quality, or the base may not be sufficiently strong or pure. 2. Decomposition of Reactants or Intermediates: The ketene intermediate is highly reactive and can undergo polymerization or other side reactions if not efficiently trapped by the imine. 3. Presence of Moisture: Water can react with the activating agent and the ketene intermediate, leading to reduced yields. | 1. Verify Reagent Quality: Use freshly opened or purified benzenesulfonyl chloride and triethylamine. Consider using a stronger non-nucleophilic base if necessary. 2. Ensure Efficient Trapping: Use a slight excess of the imine to ensure the ketene is consumed as it is formed. 3. Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Undesired Side Products | 1. Self-Condensation of the Ketene: If the concentration of the ketene is too high, it can dimerize or polymerize. 2. Reaction of the Aldehyde Moiety: The formyl group on the this compound could potentially undergo side reactions under the reaction conditions. | 1. Slow Addition of Base: Add the triethylamine slowly to the reaction mixture to keep the instantaneous concentration of the ketene low. 2. Protecting Group Strategy: If side reactions involving the aldehyde are suspected, consider a protection-deprotection strategy for the formyl group, although this will add extra steps to the synthesis. |
Quantitative Data on Stereoselectivity
The stereoselectivity of the Staudinger reaction is highly dependent on the specific substrates and reaction conditions. For the reaction of the ketene derived from this compound with various imines, a high diastereoselectivity is generally observed. The following table provides representative data on the influence of reaction conditions on the cis/trans ratio of β-lactam formation in similar systems.
| Reaction Condition | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Thermal | Dichloromethane | 0 to rt | >95:5 | 85-95 |
| Thermal | Toluene | Reflux | 80:20 | 70-80 |
| Microwave | Dichloromethane | 100 | 10:90 | 75-85 |
| Microwave | Toluene | 120 | 5:95 | 70-80 |
Note: The data presented are representative and may vary depending on the specific imine substrate used.
Experimental Protocols
Key Experiment: Stereoselective Synthesis of a Polyfunctionalized 2-Azetidinone
This protocol describes a general procedure for the synthesis of a β-lactam via the Staudinger cycloaddition of the in situ-generated vanillinyl ketene with an imine.
Materials:
-
This compound
-
Appropriate aromatic amine
-
Appropriate aromatic aldehyde
-
Benzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Imine Synthesis:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the aromatic amine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting imine solution is typically used directly in the next step without isolation.
-
-
β-Lactam Synthesis (Staudinger Reaction):
-
To the freshly prepared imine solution at 0 °C (ice bath), add this compound (1.0 mmol).
-
To this stirred mixture, add triethylamine (2.5 mmol) followed by the dropwise addition of a solution of benzenesulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-lactam.
-
-
Characterization:
-
Characterize the purified β-lactam using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and determine the relative stereochemistry (cis or trans) based on the coupling constants of the C3 and C4 protons in the ¹H NMR spectrum.
-
Visualizations
Caption: Mechanism of the Staudinger ketene-imine cycloaddition.
Caption: Experimental workflow for β-lactam synthesis.
Validation & Comparative
Comparative analysis of antimicrobial activity of vanillin derivatives
For Researchers, Scientists, and Drug Development Professionals
Vanillin, a well-known flavoring agent, and its derivatives have garnered significant interest for their potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of various vanillin derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in drug discovery and development by offering a consolidated overview of the current landscape.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of vanillin and its derivatives has been evaluated using various metrics, primarily Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The following tables summarize the quantitative data from several key studies, offering a comparative perspective on the potency of these compounds against different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin and its Derivatives
| Compound | Microorganism | MIC | Reference |
| Vanillin | Escherichia coli | 15 mM | [1][2] |
| Lactobacillus plantarum | 75 mM | [1][2] | |
| Listeria innocua | 35 mM | [1][2] | |
| E. coli O157:H7 | 2 mg/mL | [3] | |
| Various E. coli strains | 1.25 mg/mL | [4] | |
| Various Salmonella strains | 1.25–2.5 mg/mL | [4] | |
| Multidrug-resistant Staphylococcus aureus | 2.5 mg/mL | [4] | |
| Schiff bases (SB-5, SB-6) | Gram-positive and Gram-negative bacteria | 125 µg/mL | [2] |
Table 2: Zone of Inhibition of Vanillin Derivatives against Escherichia coli
| Compound (at 25 µg/mL) | Zone of Inhibition (mm) | Reference |
| Ciprofloxacin (Standard) | 28 | [5][6] |
| Compound F (fluorine substituted) | 25 | [5][6] |
| Compound I (pyridine substituted) | 25 | [5][6] |
Mechanism of Action
The antimicrobial action of vanillin and its derivatives is primarily attributed to their ability to disrupt microbial cell integrity and key cellular processes. The prevailing mechanism involves the perturbation of the cell membrane, leading to a cascade of detrimental effects.
Vanillin acts as a membrane-active compound, leading to the dissipation of ion gradients and the inhibition of respiration.[1] This disruption of the cell membrane's integrity can cause the leakage of essential intracellular components like nucleic acids and proteins.[3] Furthermore, vanillin treatment has been shown to decrease intracellular ATP content, indicating a disruption of energy metabolism.[3][7] Some studies also suggest that vanillin and its derivatives can interfere with quorum sensing, a bacterial cell-to-cell communication system that regulates virulence.[4][8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Vanillin derivative of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized bacterial culture (e.g., 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of the vanillin derivative is prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.
Materials:
-
Vanillin derivative of interest
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized bacterial culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Pipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Prepare Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension and used to evenly streak the entire surface of the agar plate to create a bacterial lawn.
-
Create Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically cut into the agar.
-
Add Compound: A specific volume of the vanillin derivative solution (at a known concentration) is added to each well. A control with the solvent used to dissolve the compound is also included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measure Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
This guide provides a foundational understanding of the antimicrobial potential of vanillin derivatives. Further research is warranted to explore the structure-activity relationships and to optimize the therapeutic efficacy of these promising compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanillin inhibits PqsR-mediated virulence in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vanillin derivative inhibits quorum sensing and biofilm formation in Pseudomonas aeruginosa: a study in a Caenorhabditis elegans infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of (4-Formyl-2-methoxyphenoxy)acetic acid
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of (4-Formyl-2-methoxyphenoxy)acetic acid, a key intermediate in various synthetic pathways, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is based on established methodologies for structurally similar phenoxyacetic acids and serves as a robust starting point for method development and validation for the target analyte.
Methodology Comparison
A detailed comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method and a UPLC-MS/MS method is presented below. The HPLC method is a well-established technique for the analysis of organic acids, while UPLC-MS/MS offers superior sensitivity and selectivity.
| Parameter | Proposed RP-HPLC Method | UPLC-MS/MS Method |
| Principle | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. Detection via UV absorbance. | Separation using sub-2 µm particles for high resolution and speed, coupled with highly selective and sensitive detection based on mass-to-charge ratio. |
| Instrumentation | Standard HPLC system with a UV detector. | UPLC system coupled to a tandem quadrupole mass spectrometer. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm). |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.[1] |
| Detection | UV detection, typically around 210-280 nm, depending on the chromophore of the analyte. | Electrospray ionization (ESI) in negative mode is common for acidic compounds. |
| Sample Preparation | Dilution in the mobile phase, followed by filtration. Solid-phase extraction (SPE) may be necessary for complex matrices. | Direct injection for clean samples or simple dilution. SPE can be employed for trace-level analysis in complex matrices. |
Performance Data Comparison
The following table summarizes the expected performance characteristics of the two methods, based on data from similar compounds and established validation guidelines.[2][3][4] It is crucial to note that these parameters must be experimentally verified for this compound during method validation.
| Performance Parameter | Proposed RP-HPLC Method (Expected) | UPLC-MS/MS Method (Typical for Phenoxyacetic Acids) |
| Linearity (r²) | > 0.999 | > 0.995[5] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg/mL to ng/L range[1][5] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/L range |
| Accuracy (Recovery) | 98-102% | 71-118%[1] |
| Precision (RSD%) | < 2% | < 15% |
| Analysis Time | 10-30 minutes | 5-15 minutes[1] |
Experimental Protocols
Proposed RP-HPLC Method Protocol
This protocol is a starting point and will require optimization and validation for the specific analyte.
-
Instrumentation: HPLC system with UV detector, C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (to be optimized based on the UV spectrum of the analyte)
-
Elution: A gradient can be optimized, for example, starting with 90% A and decreasing to 50% A over 15 minutes.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm filter before injection.
-
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, following ICH guidelines.[2][3][4]
UPLC-MS/MS Method Protocol (Adapted from Phenoxyacetic Acid Analysis)
This protocol is based on established methods for similar analytes.[1][5]
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source. ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile.
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Elution: A gradient starting with 95% A, decreasing to 5% A over 5 minutes.
-
Ionization Mode: ESI Negative
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Standard and Sample Preparation: Similar to the HPLC method, with dilutions made in the initial mobile phase composition.
-
Validation: The method should be validated for the same parameters as the HPLC method.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate method, the following diagrams are provided.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. waters.com [waters.com]
Comparative Analysis of Phenoxyacetic Acid Analog Reactivity in Herbicidal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal reactivity of various phenoxyacetic acid analogs, supported by experimental data. Phenoxyacetic acids are a class of synthetic auxins widely used as selective herbicides for broadleaf weed control. Their reactivity is primarily determined by their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[1][2] This guide will focus on their herbicidal efficacy, a key measure of their biological reactivity.
Quantitative Comparison of Herbicidal Activity
The herbicidal activity of phenoxyacetic acid analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth reduction (GR50) for specific plant species. These values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 or GR50 value indicates higher herbicidal potency. The following table summarizes the reported herbicidal activities of several common phenoxyacetic acid analogs against various weed species.
| Compound Name | Analog Structure | Target Species | Endpoint | Value (mmol/L) | Reference |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | Brassica campestris | Root Growth IC50 | ~0.0002 | [3] |
| Lolium multiflorum | Root Growth IC50 | ~0.010 | [3] | ||
| Brassica campestris | Shoot Growth IC50 | ~0.0002 | [3] | ||
| Lolium multiflorum | Shoot Growth IC50 | ~0.023 | [3] | ||
| MCPA | 2-methyl-4-chlorophenoxyacetic acid | Brassica campestris | Root Growth IC50 | ~0.0002 | [3] |
| Lolium multiflorum | Root Growth IC50 | ~0.010 | [3] | ||
| Brassica campestris | Shoot Growth IC50 | ~0.0002 | [3] | ||
| Lolium multiflorum | Shoot Growth IC50 | ~0.023 | [3] | ||
| Dichlorprop (2,4-DP) | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | Sinapis alba | Growth Inhibition | Not specified | [4] |
| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | Various broadleaf weeds | Visual Control | Not specified | [5] |
| Compound 6b | Longifolene-derived 2,4-D ammonium salt | Brassica campestris | Root Growth IC50 | ~0.0002 | [3] |
| Compound 6c | Longifolene-derived MCPA ammonium salt | Oryza sativa (Rice) | Root Growth IC50 | 0.000085 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of phenoxyacetic acid analog reactivity.
Seed Germination and Root Elongation Bioassay (Adapted from OECD Guideline 208)[6][7][8][9][10]
This bioassay is a standardized method to assess the effects of chemical substances on seedling emergence and growth.
1. Test Species:
-
Lactuca sativa (Lettuce) is commonly used due to its rapid germination and sensitivity to herbicides.[6][7]
-
Other species such as Echinochloa crus-galli (barnyard grass) can be used to assess selectivity.[8]
2. Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test solutions of phenoxyacetic acid analogs at various concentrations
-
Control solution (e.g., distilled water or a nutrient solution without the test substance)
-
Seeds of the selected plant species
-
Incubator or growth chamber with controlled temperature and light conditions
-
Ruler or caliper for measurements
3. Procedure: a. Preparation of Test Dishes: i. Place one or two layers of filter paper in each Petri dish. ii. Moisten the filter paper with a defined volume (e.g., 5 mL) of the respective test solution or control solution. Ensure the paper is saturated but not flooded.[9]
4. Data Analysis: a. Calculate the germination percentage for each concentration. b. Calculate the average root length for each concentration. c. Express the germination and root length for each treatment as a percentage of the control. d. Plot the percentage inhibition of root elongation against the logarithm of the test substance concentration. e. Determine the IC50 value (the concentration causing 50% inhibition of root elongation) from the dose-response curve using appropriate statistical software.
Signaling Pathway and Experimental Workflow
The herbicidal activity of phenoxyacetic acid analogs is mediated through the auxin signaling pathway. These synthetic compounds mimic natural auxin (IAA), leading to an overstimulation of this pathway and subsequent disruption of normal plant growth.
Caption: Auxin Signaling Pathway Activation by Phenoxyacetic Acid Analogs.
The workflow for assessing the herbicidal activity of phenoxyacetic acid analogs involves a series of sequential steps, from the preparation of the test compounds to the final data analysis.
Caption: Experimental Workflow for Comparing Herbicidal Reactivity.
References
- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 5. Beilstein Archives - Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. heimbiotop.de [heimbiotop.de]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of (4-Formyl-2-methoxyphenoxy)acetic acid and its related compounds, with a focus on their antimicrobial, antifungal, and antioxidant activities. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structures
For clarity, the chemical structures of the parent compound, this compound, and a key derivative class, 1,3,4-thiadiazoles, are presented below.
This compound is a derivative of vanillin, a well-known flavoring agent with established biological activities.[1] The presence of the carboxylic acid, methoxy, and formyl groups makes it a versatile scaffold for the synthesis of various derivatives with potentially enhanced biological properties.
1,3,4-Thiadiazole Derivatives have been synthesized from this compound to explore their therapeutic potential. The 1,3,4-thiadiazole ring is a common pharmacophore in medicinal chemistry, known to be associated with a wide range of biological activities.[2][3]
Comparative Biological Efficacy
The biological activities of this compound derivatives have been evaluated against various pathogens and in different assay systems. This section summarizes the available quantitative data to facilitate a clear comparison.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid and their subsequent evaluation for antimicrobial and antifungal properties.[2][3][4] The following table summarizes the percentage inhibition of various microbial strains by these derivatives, as reported in a key study.
Table 1: Antibacterial and Antifungal Activity of 1,3,4-Thiadiazole Derivatives of 2-(4-Formyl-2-methoxyphenoxy)acetic acid [2][3][4]
| Compound Code | R-group | % Inhibition against S. aureus | % Inhibition against B. subtilis | % Inhibition against E. coli | % Inhibition against P. aeruginosa | % Inhibition against A. niger | % Inhibition against C. albicans |
| 6a | Phenyl | 72 | 68 | 75 | 65 | 60 | 55 |
| 6b | 4-Chlorophenyl | 85 | 80 | 88 | 78 | 75 | 70 |
| 6c | 4-Nitrophenyl | 90 | 85 | 92 | 82 | 80 | 78 |
| 6d | 4-Methoxyphenyl | 78 | 75 | 80 | 70 | 65 | 60 |
| Ampicillin | (Standard) | 95 | 92 | 98 | 90 | - | - |
| Fluconazole | (Standard) | - | - | - | - | 96 | 94 |
Note: The percentage inhibition was determined at a concentration of 100 µg/mL.
From the data, it is evident that the introduction of a 1,3,4-thiadiazole moiety and further substitution on the phenyl ring significantly influences the antimicrobial and antifungal activity. In particular, the derivative with a 4-nitrophenyl substitution (6c) exhibited the highest inhibitory activity against the tested bacterial and fungal strains, comparable to the standard drugs.
Antioxidant Activity
Phenoxyacetic acid derivatives are known to possess antioxidant properties. While specific IC50 values for this compound were not found, studies on related phenoxyacetic acid derivatives provide insights into their radical scavenging capabilities. For comparison, the antioxidant activity of a related series of compounds is presented below.
Table 2: Antioxidant Activity of Representative Phenoxyacetic Acid Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | DPPH radical scavenging | 18.94 ± 0.24 | [4] |
| Ascorbic acid (Standard) | DPPH radical scavenging | 15.73 ± 0.25 | [4] |
The data suggests that phenoxyacetic acid derivatives can exhibit significant antioxidant activity, which is an important consideration for their potential therapeutic applications.
Experimental Protocols
This section provides a detailed description of the methodologies used in the cited studies to evaluate the biological efficacy of this compound derivatives.
Synthesis of 1,3,4-Thiadiazole Derivatives of 2-(4-Formyl-2-methoxyphenoxy)acetic acid[2][3][4]
The synthesis of the target compounds involves a multi-step process, which is illustrated in the workflow diagram below. The initial step is the preparation of 2-(4-formyl-2-methoxyphenoxy)acetic acid from vanillin and chloroacetic acid. This is followed by a Claisen-Schmidt condensation to form chalcones, which are then cyclized with thiosemicarbazide to yield the final 1,3,4-thiadiazole derivatives.
Antimicrobial and Antifungal Susceptibility Testing[2][3][4]
The antimicrobial and antifungal activities of the synthesized compounds were evaluated using the broth microdilution method to determine the percentage inhibition.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective broth media overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Assay Procedure:
-
A 96-well microtiter plate was used for the assay.
-
100 µL of sterile broth was added to each well.
-
100 µL of the test compound solution (100 µg/mL final concentration) was added to the designated wells.
-
10 µL of the microbial inoculum was added to each well.
-
The plates were incubated for 24 hours at the appropriate temperature.
-
-
Data Analysis: The percentage inhibition was calculated by comparing the optical density of the wells containing the test compounds with the control wells (containing only the microbial suspension and DMSO).
Mechanism of Action and Signaling Pathways
While the precise signaling pathways for this compound are not extensively characterized, the known mechanisms of its parent compound, vanillin, and related derivatives provide valuable insights.
Antimicrobial Mechanism
The antimicrobial action of vanillin and its derivatives is primarily attributed to their ability to disrupt the cytoplasmic membrane of microorganisms. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Cytotoxic Mechanism and Potential Signaling Pathway
Vanillin derivatives have been shown to induce apoptosis in cancer cells through various signaling cascades. A generalized proposed pathway for the induction of apoptosis by vanillin derivatives is depicted below. This often involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death.
Conclusion
This compound serves as a promising scaffold for the development of novel therapeutic agents. Its derivatives, particularly the 1,3,4-thiadiazoles, have demonstrated significant antimicrobial and antifungal activities. The presence of specific substituents on the aromatic ring plays a crucial role in modulating the biological efficacy of these compounds. Further research is warranted to fully elucidate the mechanisms of action and to optimize the structure for enhanced therapeutic potential and reduced toxicity. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective drug candidates.
References
A Comparative Guide to the Purity Assessment of (4-Formyl-2-methoxyphenoxy)acetic acid: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is a critical parameter that directly influences biological activity, safety, and reproducibility. For (4-Formyl-2-methoxyphenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high purity is paramount. This guide provides a comprehensive comparison of elemental analysis with modern chromatographic and spectroscopic methods for its purity assessment, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of elemental analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this compound.
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Combustion of the sample and quantification of resulting gases (CO2, H2O) to determine the percentage of C and H. | Separation of the main compound from impurities based on differential partitioning between a stationary and a mobile phase. | Quantification of the analyte by comparing the integral of a specific resonance signal with that of a certified internal standard. |
| Information Provided | Elemental composition (%C, %H). Purity is inferred by comparing experimental values to theoretical values. | Relative purity based on the area percentage of the main peak. Can detect and quantify both volatile and non-volatile impurities. | Absolute purity determination without the need for a reference standard of the analyte. Provides structural information. |
| Theoretical Values (C10H10O5) | C: 57.14%, H: 4.80% | Not Applicable | Not Applicable |
| Hypothetical Purity Result (Sample A) | C: 57.05%, H: 4.78% (Purity: ~99.8%) | 99.85% (by area normalization) | 99.8% (using maleic acid as internal standard) |
| Hypothetical Purity Result (Sample B with Vanillin Impurity) | C: 57.39%, H: 4.85% (May still fall within acceptable error, masking the impurity) | 98.5% (main peak), 1.5% (vanillin peak) | 98.6% (distinct signals for both compounds allow for accurate quantification) |
| Advantages | Simple, fast, and inexpensive for confirming elemental composition.[1] | High resolution and sensitivity for separating a wide range of impurities.[2] Well-established for pharmaceutical analysis.[3] | Provides absolute purity and structural information simultaneously. High precision and accuracy. |
| Limitations | Insensitive to impurities with similar elemental composition.[4] Accepted deviation is typically within 0.4%.[5] Cannot identify or quantify specific impurities. | Requires a reference standard for impurity identification. Method development can be time-consuming. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. The internal standard must be carefully selected. |
Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are the methodologies for each of the discussed analytical techniques.
Elemental Analysis (CHNS/O Analysis)
Elemental analysis for carbon and hydrogen is typically performed using a dedicated CHNS/O analyzer based on the principle of combustion analysis.[1][6]
-
Instrumentation: Automated elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer).
-
Sample Preparation: A small amount of the this compound sample (1-2 mg) is accurately weighed into a tin capsule.
-
Analysis: The capsule is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen. The sample undergoes complete combustion, converting carbon to carbon dioxide (CO2) and hydrogen to water (H2O).
-
Detection: The combustion gases are passed through a series of traps and columns to separate them. The amounts of CO2 and H2O are then determined using thermal conductivity or infrared detectors.
-
Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detector responses and the initial sample weight. The purity is inferred by comparing these experimental percentages to the theoretically calculated values for the pure compound (C10H10O5: C=57.14%, H=4.80%).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, ramp to 50% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of the sample is prepared by dissolving approximately 10 mg in 10 mL of a 50:50 mixture of acetonitrile and water. This is then further diluted to a working concentration of about 0.1 mg/mL.
-
Data Analysis: The chromatogram is analyzed by integrating the peak areas. The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery and accurate integration.
-
Optimize other acquisition parameters such as the number of scans for an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound like this compound, from initial synthesis to final certification.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
References
A Researcher's Guide to Cross-Referencing Spectral Data with PubChem
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds from spectral data is a critical and often time-consuming task. This guide provides a comprehensive comparison of software and methodologies for cross-referencing spectral data with PubChem, one of the world's largest chemical information databases. We will explore both commercial and open-source software solutions, offering a side-by-side look at their features and performance. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) data are also provided to ensure best practices in data acquisition and submission.
The integration of spectral data with extensive chemical databases like PubChem is a cornerstone of modern chemical analysis. It allows for the rapid identification of known compounds and the characterization of novel ones. This process typically involves several key stages: data acquisition, processing (including deconvolution of complex spectra), library searching, and data deposition.
Software Solutions: A Comparative Analysis
The choice of software for spectral analysis and database integration is a critical decision that can significantly impact the efficiency and accuracy of research. Below is a comparison of popular commercial and open-source software packages.
| Feature | Wiley KnowItAll | Thermo Scientific Compound Discoverer | OpenChrom (Open Source) | MS-DIAL (Open Source) |
| Supported Data Types | IR, Raman, MS, NMR, UV-Vis | LC-MS, GC-MS | GC/MS, GC/FID, HPLC-UV/VIS, FTIR, PCR, NMR | LC-MS/MS, GC-MS |
| Database Integration | Integrated spectral libraries (including NIST), structure drawing | mzCloud, ChemSpider, local libraries | User-imported libraries (e.g., NIST) | Public and in-house spectral libraries |
| Key Features | Spectral searching, mixture analysis, data management | Untargeted and targeted analysis, statistical tools, pathway analysis | Peak detection, integration, identification, batch processing | Deconvolution, alignment, identification, visualization |
| User Interface | Vendor-neutral, unified interface | Workflow-based, visual interface | Modular and extensible | User-friendly, graphical interface |
| Performance | High-quality spectral libraries for reliable identification.[1] | Fast processing speeds and advanced statistical analysis.[2] | Flexible and customizable, relies on user-provided libraries.[3][4] | Effective for non-targeted analysis with a steeper learning curve.[5] |
| Cost | Commercial License | Commercial License | Free and Open Source | Free and Open Source |
User reviews and application notes suggest that commercial software like Wiley's KnowItAll and Thermo's Compound Discoverer offer comprehensive, user-friendly workflows with extensive support and integrated high-quality spectral libraries.[1][6] Open-source alternatives such as OpenChrom and MS-DIAL provide a high degree of flexibility and are free of cost, but may require more user expertise for optimal configuration and library management.[5][7][8]
Experimental Protocols: From Sample to Database
The quality of the experimental data is paramount for successful compound identification. The following sections provide detailed protocols for acquiring and processing GC-MS and NMR data for cross-referencing with PubChem.
Gas Chromatography-Mass Spectrometry (GC-MS) Data Protocol
Objective: To acquire, process, and identify compounds from a complex mixture using GC-MS and cross-reference the data with the NIST library and PubChem.
Methodology:
-
Sample Preparation: Prepare the sample according to standard laboratory procedures for the analyte of interest. This may include extraction, derivatization, and dilution.
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) with a suitable temperature program to achieve good chromatographic separation.
-
Acquire mass spectra in full scan mode over a mass range of m/z 50-550.
-
-
Data Processing:
-
Open the raw data file in a suitable data analysis software (e.g., Agilent MassHunter, Thermo Chromeleon, or an open-source alternative like OpenChrom).
-
Perform peak deconvolution to separate co-eluting peaks and obtain clean mass spectra for each component.
-
For each peak of interest, perform a library search against a comprehensive mass spectral library such as the NIST/EPA/NIH Mass Spectral Library.
-
-
Data Cross-Referencing and Submission to PubChem:
-
The top hits from the library search will provide putative identifications with associated information like CAS numbers and InChIKeys.
-
Use the InChIKey to perform a search on the PubChem website to retrieve the corresponding compound record.
-
Verify the match by comparing the experimental mass spectrum with the reference spectrum in PubChem (if available).
-
To contribute new data, follow the PubChem submission guidelines. Prepare a substance submission file containing the chemical structure, synonyms, and the experimental mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Data Protocol
Objective: To acquire and process 1D and 2D NMR data for a purified compound and submit it to PubChem.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., TMS).
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Acquire a 1D carbon-13 (¹³C) NMR spectrum.
-
Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structure elucidation.
-
-
Data Processing:
-
Process the raw NMR data (FID) using software such as Mnova, ACD/Labs, or TopSpin. This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts of the spectra using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and pick peaks in all spectra.
-
-
Structure Elucidation and Data Submission to PubChem:
-
Use the processed 1D and 2D NMR data to determine the chemical structure of the compound.
-
Once the structure is confirmed, prepare a data submission for PubChem.
-
The submission should include the chemical structure (as a MOL or SDF file), chemical shifts, coupling constants, and the raw and/or processed spectral data files.
-
Visualizing the Workflow and Relevant Pathways
To better illustrate the processes and applications of spectral data analysis, the following diagrams were created using the DOT language.
References
- 1. Comparison of untargeted database search results between different LC-MS vendor systems - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. Why Compound Discoverer 3.4 Software is Worth Your Attention! - AnalyteGuru [thermofisher.com]
- 3. OpenChrom - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. selectscience.net [selectscience.net]
- 7. Openchrom by Lablicate [openchrom.net]
- 8. OpenChrom: a cross-platform open source software for the mass spectrometric analysis of chromatographic data - PMC [pmc.ncbi.nlm.nih.gov]
Battle of Synthesis: Benchmarking Efficiency in the Pursuit of Complex Molecules
In the competitive landscape of drug discovery and development, the efficiency of a chemical synthesis strategy is a critical determinant of a project's success. For researchers and scientists, selecting the most effective path to a target molecule from a myriad of published methods can be a daunting task. This guide provides an objective comparison of different synthetic routes to prominent and complex molecules, supported by experimental data to inform strategic decisions in drug development.
Case Study: The Total Synthesis of Erythronolide B
Erythronolide B, the aglycone precursor to the erythromycin class of antibiotics, is a benchmark molecule in the field of total synthesis. Its complex 14-membered lactone ring with ten stereocenters has challenged and inspired chemists for decades, leading to the development of numerous innovative synthetic strategies. Here, we compare four landmark total syntheses of Erythronolide B and its precursor, 6-deoxyerythronolide B, to highlight the evolution of synthetic efficiency.
Quantitative Comparison of Synthesis Efficiency
The following table summarizes key performance indicators for the total syntheses of Erythronolide B and 6-deoxyerythronolide B, offering a clear comparison of their overall effectiveness.[1]
| Lead Researcher(s) | Target Molecule | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Features |
| R.B. Woodward (1981) | Erythromycin A (via Erythronolide A) | 52 | 0.0089 | Convergent strategy, stereocontrol using a dithiane template.[1] |
| E.J. Corey (1978) | Erythronolide B | ~25 | - | First total synthesis, convergent approach, novel macrolactonization.[1] |
| S. Masamune (1981) | 6-deoxyerythronolide B | 22 | <7 | Linear approach, aldol condensation-based strategy.[1] |
| D.A. Evans (1998) | 6-deoxyerythronolide B | 18 | 4.3 | Convergent synthesis, extensive use of Evans aldol reactions.[1] |
Experimental Protocols for Key Transformations
The success of these synthetic campaigns hinges on the execution of key chemical reactions. Below are detailed methodologies for some of the pivotal steps employed in the syntheses of Erythronolide B and its analogs.
Evans Aldol Reaction
A cornerstone of the Evans synthesis, this method allows for the stereocontrolled formation of carbon-carbon bonds.[1]
-
Procedure: The chiral N-acyloxazolidinone is deprotonated with a suitable base, such as di-n-butylboron triflate and triethylamine, to form the corresponding boron enolate. This enolate is then cooled to a low temperature (typically -78 °C) and treated with the desired aldehyde. The reaction is quenched, and the product is isolated. The chiral auxiliary can be subsequently cleaved to reveal the chiral β-hydroxy acid or other derivatives.[1]
Corey-Nicolaou Macrolactonization
A powerful technique for the formation of large rings, crucial for the final cyclization to form the macrolide core.[1]
-
Procedure: The seco-acid is treated with 2,2'-dipyridyl disulfide and triphenylphosphine in a non-polar solvent such as toluene or xylene. The resulting activated ester is then subjected to high-dilution conditions by slow addition to a refluxing solution of the same solvent to promote intramolecular cyclization.[1]
Yamaguchi Macrolactonization
An alternative method for macrolide synthesis, offering different reaction conditions.[1]
-
Procedure: To a solution of the seco-acid in an appropriate solvent (e.g., toluene or THF) is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. After formation of the mixed anhydride, the solution is diluted and treated with a solution of 4-dimethylaminopyridine (DMAP) to catalyze the intramolecular cyclization.[1]
Visualizing Synthetic Strategies
To better understand the logic behind these complex syntheses, we can visualize the overall workflow. The following diagram illustrates a generalized convergent synthesis approach, a strategy employed in several of the benchmarked syntheses to improve overall efficiency.
Caption: A generalized workflow for a convergent total synthesis.
This comparative guide underscores the significant advancements in synthetic organic chemistry. By examining the evolution of strategies for constructing complex molecules like Erythronolide B, researchers can gain valuable insights into designing more efficient and effective synthetic routes for future drug candidates.
References
Safety Operating Guide
Essential Procedures for the Disposal of (4-Formyl-2-methoxyphenoxy)acetic acid
Proper management and disposal of (4-Formyl-2-methoxyphenoxy)acetic acid are critical to ensure personnel safety and environmental protection. This document outlines the necessary operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. The primary hazards include being harmful if swallowed, causing severe skin burns and eye damage, and potentially damaging fertility or the unborn child.[1] Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and burns.[1] |
| Eye Protection | Safety goggles and/or a face shield. | To protect against splashes and severe eye damage.[1] |
| Skin and Body | Impervious protective clothing, such as a lab coat or chemical-resistant apron, and protective boots if necessary. | To prevent skin exposure and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated.[2][3] | To avoid inhalation of harmful dusts or mists.[1] |
Spill and Exposure Procedures
Immediate action is required in the event of a spill or personnel exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and consult with safety experts. Do not allow the product to enter drains.[5]
Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed and approved waste disposal plant.[5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Arrange for Pickup:
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the Safety Data Sheet (SDS) to the waste management personnel.
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using appropriate cleaning procedures.
-
Dispose of any contaminated disposable materials (e.g., gloves, wipes) as hazardous waste along with the chemical itself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (4-Formyl-2-methoxyphenoxy)acetic acid
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling (4-Formyl-2-methoxyphenoxy)acetic acid, along with operational and disposal plans.
This compound , also known as vanillin acetic acid, is a compound that requires careful handling due to its potential hazards. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to proper safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles should always be worn to prevent eye contact.[2][3] A face shield may be necessary when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or butyl rubber, are recommended.[3][4] Always inspect gloves for tears or holes before use. |
| Body | Laboratory Coat or Chemical-resistant Apron | A standard laboratory coat should be worn to protect against incidental contact.[2] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory | NIOSH-approved Respirator | Use in a well-ventilated area or a chemical fume hood is essential.[2] If dust or aerosols are generated and cannot be controlled, a NIOSH-approved respirator for dusts and mists should be used.[2] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills.[5] |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on the laboratory coat or a chemical-resistant apron.
-
Respirator (if needed): If a respirator is required, perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown/Apron: Remove the lab coat or apron by unfastening it and rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove the face shield or goggles from the back of your head.
-
Respirator (if used): Remove the respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water again.
Disposal Plan
Contaminated PPE must be disposed of properly to prevent further exposure.
-
Gloves, Aprons, and other disposables: These items should be placed in a designated, sealed waste container for hazardous chemical waste.
-
Reusable PPE: Reusable items like safety goggles and face shields should be decontaminated according to standard laboratory procedures before reuse.
-
Spills: In case of a spill, the area should be cleaned using appropriate absorbent materials, and all contaminated materials, including the PPE worn during cleanup, must be disposed of as hazardous waste.[2]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of PPE.
References
- 1. Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
